VER-246608
Description
Properties
IUPAC Name |
N-[4-(2-chloro-5-methylpyrimidin-4-yl)phenyl]-N-[[4-[[(2,2-difluoroacetyl)amino]methyl]phenyl]methyl]-2,4-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N4O4/c1-16-13-33-28(29)34-24(16)19-6-8-20(9-7-19)35(27(39)22-11-10-21(36)12-23(22)37)15-18-4-2-17(3-5-18)14-32-26(38)25(30)31/h2-13,25,36-37H,14-15H2,1H3,(H,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGNLQSOSJFLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=C(C=C2)N(CC3=CC=C(C=C3)CNC(=O)C(F)F)C(=O)C4=C(C=C(C=C4)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VER-246608: A Pan-Isoform Inhibitor of Pyruvate Dehydrogenase Kinase and its Role in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
VER-246608 is a potent and selective, ATP-competitive, pan-isoform inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3][4] This technical guide provides an in-depth overview of its function in cellular metabolism, summarizing key quantitative data, experimental protocols, and visualizing its mechanism of action.
Core Function and Mechanism of Action
This compound targets and inhibits all four isoforms of pyruvate dehydrogenase kinase (PDK1, PDK2, PDK3, and PDK4).[4][5] PDKs are crucial enzymes in cellular energy metabolism, primarily responsible for the phosphorylation and subsequent inactivation of the E1α subunit of the pyruvate dehydrogenase complex (PDC).[1][6] By inhibiting PDK, this compound prevents this phosphorylation, leading to the activation of the PDC.[1][2][7]
The activation of PDC facilitates the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This effectively shifts cellular metabolism away from glycolysis, a hallmark of the Warburg effect observed in many cancer cells, towards aerobic respiration.[1][2][7] This disruption of Warburg metabolism has been shown to induce context-dependent cytostasis in cancer cells, particularly under nutrient-depleted conditions that mimic the tumor microenvironment.[1][2][7][8]
Quantitative Data Summary
The inhibitory potency and cellular effects of this compound have been quantified in several studies. The following tables summarize the key data points.
Table 1: In Vitro Inhibitory Potency of this compound against PDK Isoforms
| Isoform | IC50 (nM) |
| PDK1 | 35[4][5] |
| PDK2 | 84[4][5] |
| PDK3 | 40[4][5] |
| PDK4 | 91[4][5] |
Table 2: Cellular Activity of this compound in PC-3 Cells
| Parameter | Condition | Concentration | Effect |
| p(Ser293)E1α Suppression (IC50) | Cellular Biomarker Modulation | 266 nM | Suppression of PDC E1α subunit phosphorylation.[4][6] |
| L-Lactate Production | Nutrient-depleted media | 9 µM | 21% reduction after 1 hour.[4] |
| L-Lactate Production | Nutrient-depleted media | 27 µM | 42% reduction after 1 hour.[4] |
| D-Glucose Consumption | Nutrient-depleted media | 9 µM and 27 µM | Decreased consumption.[4] |
| Cell Growth | Serum-starved conditions | 20 µM | Induces cell cycle arrest at the G1 phase.[5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
DELFIA-Based Enzyme Functional Assay for PDK Inhibition
This assay is used to determine the in vitro potency of compounds against the PDK isoforms.
Sulforhodamine B (SRB) Assay for Cell Proliferation
This assay is employed to measure drug-induced cytotoxicity and cytostasis.
Therapeutic Implications and Future Directions
The ability of this compound to shift cancer cell metabolism from glycolysis to oxidative phosphorylation makes it a compelling candidate for cancer therapy, particularly in the context of the nutrient-poor tumor microenvironment.[2][8] Its cytostatic effect, especially under nutrient and serum-depleted conditions, suggests a potential role in inhibiting tumor growth.[1][6] Furthermore, this compound has been shown to potentiate the cytotoxic activity of doxorubicin, indicating its potential use in combination therapies.[1][2][6]
Future research should focus on in vivo studies to validate the efficacy of this compound in preclinical tumor models and to explore optimal combination strategies with other anticancer agents. The development of more potent and selective PDK inhibitors based on the this compound scaffold could also be a promising avenue for drug discovery.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Pan-Isoform ATP Competitive Inhibitor of Pyruvate Dehydrogenase Kinase, Disrupts Warburg Metabolism and Induces Context-Dependent Cytostasis in Cancer Cells [vernalis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]
VER-246608: A Pan-Isoform Pyruvate Dehydrogenase Kinase Inhibitor for Modulating Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) Dehydrogenase Kinase (PDK) plays a critical role in cellular energy metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). In many cancer cells, the upregulation of PDK is a key feature of the metabolic shift towards aerobic glycolysis, known as the Warburg effect. This metabolic reprogramming is crucial for tumor growth and survival. VER-246608 is a potent, ATP-competitive, pan-isoform inhibitor of PDK that has emerged as a valuable tool for studying the consequences of PDK inhibition and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.
Introduction: The Role of PDK in Cellular Metabolism and Cancer
The Pyruvate Dehydrogenase Complex (PDC) is a mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.[1][2] The activity of PDC is tightly regulated by phosphorylation and dephosphorylation. Pyruvate Dehydrogenase Kinases (PDKs) phosphorylate and inactivate the E1α subunit of PDC, thereby shunting pyruvate away from the TCA cycle and towards lactate (B86563) production, even in the presence of oxygen (the Warburg effect).[1][3] There are four known isoforms of PDK (PDK1-4) with varying tissue distribution and regulatory properties.[4][5]
In cancer cells, elevated PDK activity contributes to the metabolic phenotype characterized by increased glucose uptake and lactate secretion.[3] This metabolic switch is thought to provide cancer cells with a growth advantage by supplying building blocks for biosynthesis, maintaining redox homeostasis, and creating an acidic microenvironment that promotes invasion and metastasis.[1] Consequently, inhibition of PDK is an attractive therapeutic strategy to reverse the Warburg effect and restore mitochondrial oxidative phosphorylation.
This compound was developed as a potent and selective small molecule inhibitor that targets all four PDK isoforms, making it a valuable probe to investigate the global effects of PDK inhibition.[6]
This compound: A Pan-Isoform PDK Inhibitor
This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of all four PDK isoforms.[6][7] Its discovery was the result of NMR-based fragment screening and structure-guided medicinal chemistry.[6] X-ray crystallography of this compound bound to PDK2 has revealed that its resorcinol (B1680541) moiety forms hydrogen bonds within the ATP binding site, contributing to its high affinity and potency.[6][7]
Biochemical Activity
This compound demonstrates potent inhibitory activity against all four PDK isoforms in the nanomolar range, as summarized in the table below. This pan-isoform activity is a key feature, allowing for the comprehensive inhibition of PDK-mediated PDC phosphorylation.
| Parameter | PDK1 | PDK2 | PDK3 | PDK4 | Reference |
| IC₅₀ (nM) | 35 | 84 | 40 | 91 | [4][8][9][10] |
Table 1: Biochemical Potency of this compound against PDK Isoforms. This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound for each of the four human PDK isoforms.
Cellular Activity and Effects on Metabolism
In cellular assays, this compound effectively suppresses the phosphorylation of the Ser293 residue of the PDC E1α subunit, a direct downstream target of PDK, with an IC₅₀ value of 266 nM.[8] This inhibition of PDC phosphorylation leads to an increase in PDC activity and a subsequent shift in cellular metabolism from glycolysis towards oxidative phosphorylation.[6][11]
The metabolic consequences of this compound treatment are context-dependent. In cancer cells cultured in standard media, the anti-proliferative effects of this compound are modest.[6][11] However, under conditions of nutrient stress, such as D-glucose or serum depletion, the cytostatic effects of this compound are significantly enhanced.[6][11] This suggests that cancer cells become more reliant on PDK-mediated metabolic flexibility for survival in nutrient-poor environments, characteristic of the tumor microenvironment.
| Cell Line | Condition | This compound Concentration | Effect | Reference |
| PC-3 | D-glucose depleted | 9 µM | 21% reduction in L-lactate | [8] |
| PC-3 | D-glucose depleted | 27 µM | 42% reduction in L-lactate | [8] |
| PC-3 | Serum-starved | 20 µM | G1 phase cell cycle arrest | [9] |
| PC-3 Spheroids | 10 µM | ~50% reduction in spheroid volume | [8] |
Table 2: Cellular Effects of this compound. This table highlights the impact of this compound on cancer cell metabolism and proliferation under different experimental conditions.
Signaling Pathways and Experimental Workflows
PDK Signaling Pathway
The core function of PDK is the regulation of the Pyruvate Dehydrogenase Complex. The following diagram illustrates this key signaling pathway.
Caption: PDK phosphorylates and inactivates PDC, shunting pyruvate to lactate.
Experimental Workflow: PDK Enzyme Inhibition Assay
A common method to determine the biochemical potency of PDK inhibitors is a DELFIA (Dissociation-Enhanced Lanthanide Fluorometric Immunoassay) based functional assay.
Caption: Workflow for determining the IC₅₀ of this compound against PDK isoforms.
Detailed Experimental Protocols
PDK1-4 Enzyme Functional Assay (DELFIA-based)
This protocol is adapted from methodologies described in the literature for assessing PDK inhibition.[8]
Materials:
-
DELFIA assay reagents (Perkin Elmer)
-
96-well V-bottom plates
-
Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes
-
Recombinant human PDC E1 subunit (substrate)
-
This compound
-
ATP
-
MOPS buffer (60 mM MOPS pH 7.2, 15 mM Magnesium acetate, 60 mM KCl)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
DMSO
Procedure:
-
Prepare a 10-point, three-fold serial dilution of this compound in DMSO.
-
Further dilute the compound solutions in MOPS buffer.
-
Prepare the enzyme mix in a 96-well V-bottom plate containing:
-
10 nM PDK-1, -2, or -3, or 20 nM PDK-4
-
300 nM E1 subunit
-
0.1 mg/mL BSA
-
1 mM DTT
-
-
Add the diluted this compound to the enzyme mix.
-
Initiate the kinase reaction by adding ATP to a final concentration of 5 µM.
-
Incubate the plate for 1 hour at 30°C.
-
Stop the reaction and detect the level of E1 subunit phosphorylation using the DELFIA protocol with a specific antibody against the phosphorylated E1α subunit (pSer293).
-
Measure the time-resolved fluorescence on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation using non-linear regression analysis.
Cellular Proliferation Assay (Sulforhodamine B Assay)
This protocol is a widely used method for measuring drug-induced cytotoxicity in monolayer cell cultures.[8]
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
Appropriate cell culture medium and supplements
-
96-well flat-bottom plates
-
This compound
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 120 hours). Include a time-zero plate that is fixed at the time of compound addition.
-
After the incubation period, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells.
Western Blot Analysis for PDC Phosphorylation
This protocol is used to assess the phosphorylation status of the PDC E1α subunit in cells treated with this compound.[12]
Materials:
-
Cancer cell line of interest (e.g., NCI-H1975)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDH-E1α (Ser293) and anti-total-PDH-E1α or a loading control (e.g., α-tubulin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 12 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDH-E1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total PDH-E1α or a loading control to ensure equal protein loading.
Conclusion
This compound is a potent and selective pan-isoform inhibitor of PDK that serves as a critical research tool for dissecting the role of PDK in cellular metabolism and cancer. Its ability to reverse the Warburg effect and induce cytostasis, particularly under nutrient-deprived conditions, highlights the therapeutic potential of targeting PDK in oncology. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of this compound and other PDK inhibitors in various preclinical models.
References
- 1. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 3. Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Pyruvate Dehydrogenase Kinase (PDK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
VER-246608: A Technical Whitepaper on the Discovery and Development of a Novel Pan-Isoform PDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of VER-246608, a potent and selective ATP-competitive pan-isoform inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). This compound was identified through a combination of NMR-based fragment screening and structure-guided medicinal chemistry. It effectively inhibits all four PDK isoforms in the nanomolar range, leading to the activation of the pyruvate dehydrogenase complex (PDC) and a subsequent shift in cellular metabolism from glycolysis towards mitochondrial respiration. This document details the biochemical and cellular activity of this compound, comprehensive experimental protocols for its evaluation, and its effects on cancer cell proliferation, particularly under nutrient-depleted conditions which mimic the tumor microenvironment.
Introduction
Pyruvate dehydrogenase kinase (PDK) is a family of four mitochondrial serine/threonine kinases (PDK1-4) that act as key regulators of cellular metabolism. By phosphorylating and inactivating the E1α subunit of the pyruvate dehydrogenase complex (PDC), PDKs inhibit the conversion of pyruvate to acetyl-CoA, thereby limiting the entry of glycolytic products into the tricarboxylic acid (TCA) cycle. In many cancer cells, upregulation of PDK contributes to the Warburg effect, a phenomenon characterized by increased glycolysis even in the presence of oxygen. This metabolic reprogramming is crucial for tumor growth and survival. Therefore, inhibition of PDK presents a promising therapeutic strategy to reverse the Warburg effect and selectively target cancer cells.
This compound was developed as a potent, ATP-competitive, pan-isoform inhibitor of PDK designed to restore PDC activity and shift cancer cell metabolism towards oxidative phosphorylation, thereby inducing cytostasis.
Discovery and Optimization
The discovery of this compound was initiated through a fragment-based approach utilizing nuclear magnetic resonance (NMR) screening to identify small molecule fragments that bind to the ATP-binding site of PDK. Hits from this screen were then optimized using structure-guided medicinal chemistry, leveraging the X-ray crystal structure of the target protein to enhance potency and selectivity. This process led to the identification of this compound as a lead candidate with a molecular weight of 552.96 Da. The X-ray crystal structure of this compound in complex with PDK2 (PDB ID: 4V26) revealed that the resorcinol (B1680541) moiety of the inhibitor forms key hydrogen bonds within the ATP-binding pocket.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of all four PDK isoforms. By binding to the ATP pocket of PDK, this compound prevents the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). This inhibition of PDK activity leads to the dephosphorylation and subsequent activation of PDC, which in turn enhances the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle and oxidative phosphorylation.
VER-246608: A Pan-Isoform PDK Inhibitor Disrupting Warburg Metabolism in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VER-246608, a novel, potent, and selective ATP-competitive pan-isoform inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). By targeting a critical regulator of cellular metabolism, this compound presents a compelling strategy for disrupting the Warburg effect, a metabolic hallmark of cancer. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways.
Core Mechanism of Action: Reversing the Warburg Phenotype
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect. This process, characterized by increased glucose uptake and lactate (B86563) production even in the presence of oxygen, is orchestrated by key enzymes, including pyruvate dehydrogenase kinase (PDK). PDK phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), effectively shunting pyruvate away from mitochondrial oxidative phosphorylation and towards lactate fermentation.
This compound acts as an ATP-competitive inhibitor of all four PDK isoforms (PDK1-4), preventing the phosphorylation and inactivation of the PDC.[1][2][3][4][5][6][7] This inhibition leads to a reactivation of the PDC, thereby redirecting pyruvate from lactate production into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1][2][7][8] The result is a reversal of the glycolytic phenotype, characterized by decreased lactate production, reduced glucose consumption, and increased oxygen consumption.[1][2][7][8]
The following diagram illustrates the mechanism of action of this compound in the context of the Warburg metabolism pathway.
Caption: Mechanism of this compound on the Warburg Pathway.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.
| Table 1: Biochemical Potency of this compound against PDK Isoforms | |
| PDK Isoform | IC50 (nM) |
| PDK1 | 35[6] |
| PDK2 | 84[6] |
| PDK3 | 40[6] |
| PDK4 | 91[6] |
| Table 2: Cellular Activity of this compound in PC-3 Cells | |
| Parameter | Effect |
| p(Ser293)E1α IC50 | 266 nM[6] |
| L-Lactate Reduction (1h, 9 µM) | 21%[6] |
| L-Lactate Reduction (1h, 27 µM) | 42%[6] |
| Table 3: Context-Dependent Cytostatic Effects of this compound in PC-3 Cells | |
| Culture Condition | Observation |
| Standard Media | Weakly anti-proliferative[1][2] |
| D-glucose Depletion | Enhanced potency[1][3] |
| L-glutamine & D-glucose Depletion | Enhanced potency[1][3] |
| Reduced Serum | Enhanced efficacy[1][3] |
| Hypoxia (0.1% O2) | No augmented potency[1][3] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the effects of this compound.
PDK Enzyme Inhibition Assay (DELFIA-based)
This assay determines the biochemical potency of this compound against the four human PDK isoforms.
-
Reagents: Recombinant human PDK isoforms, PDC-E1 subunit, ATP, and this compound.
-
Procedure:
-
PDK isoforms are incubated with the PDC-E1 subunit in the presence of varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of ATP.
-
The level of phosphorylated PDC-E1 is quantified using a dissociation-enhanced lanthanide fluorometric immunoassay (DELFIA).
-
IC50 values are calculated from the dose-response curves.
-
Cellular p(Ser293)E1α Biomarker Assay (MSD ELISA)
This assay measures the ability of this compound to inhibit PDK activity within cancer cells by quantifying the phosphorylation of its direct substrate, the E1α subunit of PDC.
-
Cell Line: PC-3 prostate cancer cells.
-
Procedure:
-
PC-3 cells are treated with a dilution series of this compound for a specified duration.
-
Cell lysates are prepared.
-
The levels of phosphorylated E1α at serine 293 (p(Ser293)E1α) and total E1α are measured using a Meso Scale Discovery (MSD) electrochemiluminescence-based ELISA.
-
The ratio of p(Ser293)E1α to total E1α is calculated, and IC50 values are determined.
-
Caption: Workflow for Cellular p(Ser293)E1α Biomarker Assay.
Metabolite Analysis: Lactate and Glucose Consumption
These assays quantify the impact of this compound on key metabolic outputs of the Warburg effect.
-
Cell Line: PC-3 cells.
-
Procedure:
-
Cells are treated with this compound under specific culture conditions (e.g., D-glucose-depleted media).
-
At designated time points, aliquots of the culture medium are collected.
-
L-lactate and D-glucose concentrations in the medium are measured using commercially available colorimetric or fluorometric assay kits.
-
The change in metabolite concentrations is normalized to cell number or protein content.
-
Cell Proliferation and Cytotoxicity Assays (Sulforhodamine B Assay)
This assay assesses the anti-proliferative and cytotoxic effects of this compound under various nutrient conditions.
-
Cell Line: PC-3 cells and other cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
The following day, cells are treated with this compound in different media formulations (e.g., standard, low glucose, low serum).
-
After a prolonged incubation period (e.g., 120 hours), cell mass is determined using the Sulforhodamine B (SRB) assay, which stains total cellular protein.
-
The percentage of cell growth inhibition is calculated relative to vehicle-treated controls.
-
Concluding Remarks
This compound represents a significant tool for investigating the role of PDK in cancer metabolism. Its ability to reverse the Warburg phenotype, particularly under nutrient-deprived conditions that mimic the tumor microenvironment, highlights the potential of PDK inhibition as a therapeutic strategy.[2] Further research, including in vivo studies and combination therapies, is warranted to fully elucidate the therapeutic potential of this compound. The potentiation of doxorubicin (B1662922) activity by this compound suggests promising avenues for combination treatments.[1][2]
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]
- 5. This compound, a Novel Pan-Isoform ATP Competitive Inhibitor of Pyruvate Dehydrogenase Kinase, Disrupts Warburg Metabolism and Induces Context-Dependent Cytostasis in Cancer Cells [vernalis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rcsb.org [rcsb.org]
- 8. aacrjournals.org [aacrjournals.org]
VER-246608: A Technical Guide to its Disruption of Glycolysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of VER-246608, a novel small molecule inhibitor, in the disruption of cancer cell glycolysis. This document provides a comprehensive overview of its biochemical activity, cellular effects, and the experimental methodologies used to elucidate its function.
Executive Summary
This compound is a potent, ATP-competitive, pan-isoform inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2] By targeting PDK, this compound reactivates the pyruvate dehydrogenase complex (PDC), a critical gatekeeper enzyme that shunts pyruvate from glycolysis into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1][2] This action effectively disrupts the Warburg effect, a metabolic hallmark of many cancer cells, leading to a reduction in glycolytic activity. Notably, the anti-proliferative and glycolytic-inhibiting effects of this compound are significantly enhanced under nutrient-depleted conditions, mimicking the tumor microenvironment.[1]
Mechanism of Action: Reversing the Warburg Effect
This compound functions by directly inhibiting the kinase activity of all four PDK isoforms (PDK1-4).[3] In cancer cells, PDK is often overexpressed and phosphorylates the E1α subunit of the PDC, inactivating it.[4] This inactivation blocks the conversion of pyruvate to acetyl-CoA, forcing the cell to rely on anaerobic glycolysis even in the presence of oxygen.
This compound, by binding to the ATP pocket of PDK, prevents this phosphorylation event.[5] This leads to a sustained activation of the PDC, thereby promoting the flux of pyruvate into the mitochondria. The consequences of this metabolic shift are twofold:
-
Increased Oxidative Phosphorylation: Enhanced PDC activity leads to increased oxygen consumption.[1][4]
-
Decreased Glycolysis: The diversion of pyruvate reduces the production of lactate (B86563), a key byproduct of aerobic glycolysis.[1][4]
This mechanism is depicted in the signaling pathway below.
Quantitative Data
The inhibitory and cellular activities of this compound have been quantified across various assays. The data is summarized in the tables below.
Table 1: Biochemical Potency of this compound Against PDK Isoforms
| Isoform | IC₅₀ (nM) |
| PDK1 | 35 |
| PDK2 | 84 |
| PDK3 | 40 |
| PDK4 | 91 |
| Data sourced from a DELFIA-based enzyme functional assay.[3][6] |
Table 2: Cellular Activity of this compound in PC-3 Cells
| Parameter | Metric | Value | Conditions |
| p(Ser²⁹³)E1α Inhibition | IC₅₀ | 266 nM | 1-hour incubation |
| L-Lactate Reduction (vs. control) | % | 21% | 9 µM this compound, 1-hour incubation |
| L-Lactate Reduction (vs. control) | % | 42% | 27 µM this compound, 1-hour incubation |
| Tumor Spheroid Volume Reduction | % | ~50% | ≥ 10 µM this compound |
| Data sourced from cellular biomarker and metabolic assays.[3][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
PDK Enzyme Inhibition Assay (DELFIA-based)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a biotinylated PDC E1α peptide by recombinant human PDK isoforms.
-
Plate Preparation: A 96-well streptavidin-coated plate is washed with PBS.
-
Peptide Immobilization: The biotinylated E1α peptide substrate is added to each well and incubated to allow binding to the streptavidin-coated plate. The plate is then washed to remove unbound peptide.
-
Kinase Reaction: A reaction mixture containing a specific recombinant PDK isoform, ATP, and varying concentrations of this compound (or DMSO as a control) is added to the wells. The plate is incubated to allow the kinase reaction to proceed.
-
Detection: The reaction is stopped, and a Europium-N1 labeled anti-phosphoserine antibody is added. This antibody specifically binds to the phosphorylated E1α peptide.
-
Signal Quantification: After incubation and washing steps, an enhancement solution is added to dissociate the Europium ions, which are then quantified using time-resolved fluorescence. The signal is inversely proportional to the inhibitory activity of this compound.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the log concentration of this compound.
Cellular p(Ser²⁹³)E1α Biomarker Assay (MSD ELISA)
This assay measures the phosphorylation status of the PDC E1α subunit at Serine 293 in cellular lysates.
-
Cell Culture and Treatment: PC-3 cells are seeded in 96-well plates and allowed to adhere. Cells are then treated with a serial dilution of this compound for a specified time (e.g., 1 hour).
-
Cell Lysis: The culture medium is removed, and cells are lysed with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
ELISA Protocol: The cell lysates are transferred to a Meso Scale Discovery (MSD) multi-spot plate pre-coated with a capture antibody against total PDC E1α.
-
Detection: After incubation and washing, a SULFO-TAG labeled detection antibody, specific for the phosphorylated Ser²⁹³ residue of E1α, is added.
-
Signal Reading: The plate is read on an MSD sector imager. The electrochemiluminescent signal is proportional to the amount of phosphorylated E1α.
-
Data Analysis: The results are normalized to total protein concentration, and IC₅₀ values are determined.
L-Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic flux.
-
Cell Culture and Treatment: PC-3 cells are cultured under specific conditions (e.g., standard media, D-glucose-depleted media). The cells are then treated with this compound or vehicle control for the desired duration.
-
Sample Collection: At the end of the treatment period, a sample of the culture medium is collected.
-
Lactate Measurement: The L-lactate concentration in the medium is determined using a commercially available colorimetric or fluorometric lactate assay kit. These kits typically use lactate oxidase to generate a product that reacts with a probe to produce a detectable signal.
-
Data Normalization: The lactate concentration is normalized to the number of cells or total protein content in the corresponding well to account for differences in cell proliferation.
Conclusion
This compound is a selective and potent inhibitor of PDK that effectively disrupts the glycolytic phenotype of cancer cells. Its mechanism of action, centered on the reactivation of the PDC, represents a promising strategy for targeting cancer metabolism. The enhanced efficacy of this compound under nutrient-depleted conditions suggests its potential for therapeutic application in the context of the tumor microenvironment.[1][7] Further investigation, particularly in combination with other anti-cancer agents, is warranted to fully explore the therapeutic potential of this compound.[1][2]
References
- 1. oncotarget.com [oncotarget.com]
- 2. Computational Study on New Natural Compound Inhibitors of Pyruvate Dehydrogenase Kinases [mdpi.com]
- 3. Pyruvate Dehydrogenase Kinase 4 Deficiency Increases Tumorigenesis in a Murine Model of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Dicumarol inhibits PDK1 and targets multiple malignant behaviors of ovarian cancer cells | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of VER-246608
An In-depth Technical Guide to VER-246608: Chemical Structure, Properties, and Mechanism of Action
Introduction
This compound is a novel and potent small molecule inhibitor targeting all four isoforms of the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2] As an ATP-competitive inhibitor, it plays a crucial role in cellular metabolism by modulating the activity of the pyruvate dehydrogenase complex (PDC).[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound was developed through a process of NMR-based fragment screening combined with structure-guided medicinal chemistry.[1][5] Its chemical identity and key properties are summarized below.
| Property | Value |
| IUPAC Name | N-[4-(2-chloro-5-methyl-4-pyrimidinyl)phenyl]-N-[[4-[[(2,2-difluoroacetyl)amino]methyl]phenyl]methyl]-2,4-dihydroxy-benzamide[6] |
| Molecular Formula | C₂₈H₂₃ClF₂N₄O₄[6][7] |
| Molecular Weight | 552.96 g/mol [1][4][7] |
| CAS Number | 1684386-71-7[6][7] |
| SMILES | O=C(C1=CC=C(O)C=C1O)N(CC2=CC=C(CNC(C(F)F)=O)C=C2)C3=CC=C(C4=NC(Cl)=NC=C4C)C=C3[6] |
| Appearance | White to off-white solid[7] |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (up to 100 mg/mL) and DMF (2 mg/mL).[6][8][9] |
Mechanism of Action and Signaling Pathway
This compound functions as a pan-isoform, ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK).[3] PDKs are mitochondrial enzymes that phosphorylate and thereby inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC).[1] By inhibiting all four PDK isoforms, this compound prevents the phosphorylation of PDC, leading to its sustained activation.[7]
Activated PDC catalyzes the conversion of pyruvate to acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[9] In many cancer cells, which exhibit a metabolic phenotype known as the Warburg effect (a preference for glycolysis even in the presence of oxygen), PDK is often overexpressed. This shunts pyruvate away from the mitochondria, promoting anaerobic respiration.[1][3] this compound reverses this process, thereby increasing mitochondrial respiration and oxygen consumption while attenuating glycolytic activity.[3][4]
Biological Activity and Efficacy
This compound demonstrates potent inhibitory activity against all four PDK isoforms. Its efficacy has been evaluated in various biochemical and cellular assays, revealing context-dependent anti-proliferative effects.
Biochemical Activity
The inhibitory potency of this compound against each PDK isoform is detailed in the table below.
| Target | IC₅₀ (nM) |
| PDK-1 | 35[6][7][8][9] |
| PDK-2 | 84[6][7][8][9] |
| PDK-3 | 40[6][7][8][9] |
| PDK-4 | 91[6][7][8][9] |
The compound is highly selective for PDKs, showing minimal activity against a panel of 96 other kinases and Hsp90 (IC₅₀ >100 µM).[1][6]
Cellular Activity
In cellular contexts, this compound's effects are most pronounced under nutrient-depleted conditions, mimicking the tumor microenvironment.[3][10]
-
Inhibition of Glycolysis: Treatment of PC-3 cancer cells with 9 µM and 27 µM of this compound led to a 21% and 42% reduction in L-lactate production, respectively, indicating a decrease in glycolytic rate.[7][8]
-
Cytostatic Effects: The compound is weakly anti-proliferative in standard culture media.[1][3] However, its potency is significantly enhanced under conditions of low glucose or low serum, where it induces cell cycle arrest at the G1 phase.[1][6] For instance, in serum-starved PC-3 cells, a 20 µM concentration induces G1 arrest.[6]
-
Biomarker Modulation: this compound effectively suppresses the phosphorylation of the Ser²⁹³ residue on the E1α subunit of PDC, with a cellular IC₅₀ of 266 nM.[5][7][8]
-
Combination Therapy: this compound has been shown to potentiate the cytotoxic activity of the chemotherapeutic agent doxorubicin.[1][3][4][10]
Experimental Protocols
The characterization of this compound involved several key experimental methodologies.
PDK Enzyme Functional Assay (DELFIA)
This assay was used to determine the IC₅₀ values of this compound against the four PDK isoforms.[7]
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in MOPS buffer.
-
Enzyme Reaction: The diluted compound is added to an enzyme mixture containing the specific PDK isoform (10 nM for PDK-1, -2, -3 or 20 nM for PDK-4), the E1 subunit of PDC (300 nM), and other necessary reagents.
-
Initiation: The reaction is initiated by adding ATP to a final concentration of 5 µM.
-
Incubation: The mixture is incubated for 1 hour at 30°C.
-
Detection: The level of E1α phosphorylation is quantified using DELFIA (Dissociation-Enhanced Lanthanide Fluorometric Immunoassay) reagents, including a europium-labeled secondary antibody.
-
Data Analysis: Data is fitted using non-linear regression to determine IC₅₀ values.[1][7]
Fluorescence Polarization (FP) Assay
This method was employed to confirm the ATP-competitive binding of this compound to PDKs.[1]
-
Principle: The assay measures the ability of this compound to displace a fluorescein-labeled probe from the ATP binding site of the kinase.
-
Procedure: The PDK enzyme is incubated with the fluorescent probe.
-
Competition: Increasing concentrations of this compound are added to the mixture.
-
Measurement: Changes in fluorescence polarization are measured. Displacement of the probe by the inhibitor results in a decrease in polarization.
-
Analysis: The resulting data is used to generate a binding curve and determine binding affinity (IC₅₀).[1][4]
Cell Proliferation Assay (Sulforhodamine B)
The cytostatic effects of this compound on cancer cells were quantified using the Sulforhodamine B (SRB) assay.[1]
-
Cell Seeding: Cancer cells (e.g., PC-3) are seeded in 96-well plates.[1][4]
-
Treatment: After allowing cells to attach, they are treated with various concentrations of this compound under different media conditions (e.g., normal, low glucose, low serum).
-
Incubation: Cells are incubated for an extended period (e.g., 120 hours).[1][4]
-
Fixation and Staining: Cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to cellular proteins.
-
Measurement: The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell mass, which is proportional to cell number.[1]
Western Blot Analysis
This technique was used to assess the modulation of cellular biomarkers, such as the phosphorylation status of the PDC E1α subunit.[11]
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed to extract total proteins.[4][11]
-
Protein Quantification: The concentration of protein in the lysates is determined.
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-Ser²⁹³ E1α) and loading controls (e.g., β-tubulin).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The resulting bands indicate the amount of the target protein.[4]
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. taiclone.com [taiclone.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. rcsb.org [rcsb.org]
- 11. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
VER-246608: A Technical Whitepaper on its Impact on Pyruvate Dehydrogenase Complex Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
VER-246608 is a novel and potent pan-isoform ATP-competitive inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), a key regulatory enzyme of the pyruvate dehydrogenase complex (PDC). By inhibiting all four PDK isoforms, this compound effectively blocks the phosphorylation of the E1α subunit of PDC, leading to a sustained increase in PDC activity. This heightened activity redirects metabolic flux from glycolysis towards oxidative phosphorylation, a mechanism with significant therapeutic potential in oncology and metabolic diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle. It catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA, a key substrate for the TCA cycle and subsequent oxidative phosphorylation. The activity of PDC is tightly regulated, primarily through reversible phosphorylation by a family of four pyruvate dehydrogenase kinases (PDK1-4). Overexpression and hyperactivity of PDKs are implicated in various pathologies, including cancer, where increased glycolysis (the Warburg effect) is a hallmark.
This compound has emerged as a highly selective and potent small molecule inhibitor of all four PDK isoforms. Its ATP-competitive binding mechanism ensures a robust and consistent inhibition of PDK activity, thereby leading to the dephosphorylation and activation of the PDC. This guide delves into the technical details of this compound's impact on PDC activity, providing researchers with the necessary information to design and interpret experiments involving this compound.
Mechanism of Action: A Signaling Pathway
This compound's mechanism of action is centered on its direct inhibition of PDK. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of the E1α subunit of the PDC. This allows pyruvate dehydrogenase phosphatases (PDPs) to dephosphorylate the E1α subunit, leading to the activation of the PDC. The activated PDC then converts pyruvate to acetyl-CoA, fueling the TCA cycle and oxidative phosphorylation.
Caption: Mechanism of Action of this compound on PDC Activity.
Quantitative Data
The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.
Table 1: Inhibitory Potency of this compound against PDK Isoforms
| PDK Isoform | IC50 (nM) |
| PDK1 | 35 |
| PDK2 | 84 |
| PDK3 | 40 |
| PDK4 | 91 |
Data from a DELFIA-based enzyme functional assay.[1][2]
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Concentration (µM) | Result |
| p(Ser293)E1α Suppression (IC50) | - | 0.266 | 50% inhibition of phosphorylation |
| PDC Activity Increase | PC-3 | 1, 3, 10, 30 | Dose-dependent increase |
| L-Lactate Reduction | PC-3 | 9 | 21% reduction |
| L-Lactate Reduction | PC-3 | 27 | 42% reduction |
Cellular biomarker modulation and metabolic effects were observed under specific culture conditions, often requiring D-glucose depletion.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide an overview of the key experimental protocols used to characterize the effects of this compound.
DELFIA-based PDK Enzyme Functional Assay
This assay quantifies the inhibitory activity of this compound against the four PDK isoforms.
Caption: Workflow for the DELFIA-based PDK enzyme functional assay.
Methodology:
-
Compound Preparation: this compound is subjected to a 10-point tripling dilution series in DMSO.
-
Reaction Mixture: The diluted compound is added to a reaction mixture containing the specific PDK isoform (10 nM for PDK1, 2, and 3; 20 nM for PDK4), the E1 subunit of PDC (300 nM), 0.1 mg/mL BSA, and 1 mM DTT in a MOPS buffer (60 mM MOPS pH 7.2, 15 mM Magnesium acetate, 60 mM KCl).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP to a final concentration of 5 µM.
-
Incubation: The reaction is incubated for 1 hour at 30°C.
-
Detection: The level of E1α phosphorylation is determined using a DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) detection method, which typically involves a Europium-labeled antibody specific for the phosphorylated serine residue on E1α.
-
Data Analysis: Time-resolved fluorescence is measured, and IC50 values are calculated from the dose-response curves.
Cellular PDC Activity Assay
This assay measures the activity of the PDC in cell lysates following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., PC-3) are cultured under standard or nutrient-depleted conditions and treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 2 hours).
-
Cell Lysis: Cells are harvested and lysed in an assay buffer provided by a commercial kit (e.g., from Abcam), supplemented with phosphatase and protease inhibitors.
-
PDC Activity Measurement: The PDC activity in the cell lysates is determined using an ELISA-based assay kit. These kits typically measure the rate of NADH production, which is coupled to a colorimetric or fluorometric readout. The reaction is initiated by the addition of pyruvate, and the change in absorbance or fluorescence is monitored over time.
-
Data Analysis: The rate of the reaction is calculated and normalized to the protein concentration of the lysate. Results are often expressed as a percentage of the PDC activity in vehicle-treated cells.
Measurement of Oxygen Consumption
This protocol assesses the impact of this compound on mitochondrial respiration.
Methodology:
-
Cell Preparation: Cells (e.g., PC-3) are pre-treated with this compound (e.g., 20 µM) or DMSO for 1 hour.
-
Oxygen Consumption Measurement: The rate of oxygen consumption is measured using a Hansatech 'oxytherm' oxygen electrode system or a similar instrument.
-
Data Analysis: The rate of oxygen consumption is calculated and compared between treated and control cells.
Conclusion
This compound is a powerful research tool for investigating the role of PDK and PDC in cellular metabolism. Its pan-isoform inhibitory activity and well-characterized mechanism of action make it a valuable compound for studies in oncology, metabolic diseases, and other areas where the regulation of PDC is a key factor. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their experimental designs. The ability of this compound to reverse the Warburg effect and enhance oxidative phosphorylation underscores its therapeutic potential and highlights the importance of continued research into PDK inhibition.
References
- 1. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
Preliminary Studies on the Anti-Proliferative Effects of VER-246608: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preliminary findings surrounding the anti-proliferative capabilities of VER-246608, a novel small molecule inhibitor. The data presented herein is collated from foundational studies to provide a comprehensive resource for professionals in the field of oncology and drug discovery.
Core Mechanism of Action
This compound is characterized as a potent, ATP-competitive, pan-isoform inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3][4] By inhibiting all four isoforms of PDK, this compound effectively prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC).[1][3][4] This action restores PDC activity, shunting pyruvate from glycolytic pathways into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[5][1][2][3][4] This metabolic shift disrupts the Warburg effect, a hallmark of many cancer cells, leading to a cytostatic, rather than cytotoxic, effect under specific conditions.[5][1][2]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations and anti-proliferative data.
Table 1: Biochemical Inhibitory Potency of this compound against PDK Isoforms
| Isoform | IC50 (nM) |
| PDK-1 | 35 |
| PDK-2 | 84 |
| PDK-3 | 40 |
| PDK-4 | 91 |
Data sourced from MedchemExpress and reflects the concentration required for 50% inhibition of enzyme activity in a biochemical assay.[6]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 / Effect |
| p(Ser293)E1α Phosphorylation | PC-3 | 266 nM |
| Anti-proliferative (GI50) | DU-145 | > 50 µM |
| Anti-proliferative (GI50) | NCI-H1299 | > 50 µM |
| L-lactate Reduction | PC-3 | 21% reduction at 9 µM |
| 42% reduction at 27 µM |
This table presents the cellular potency of this compound, including its effect on a key biomarker of PDK activity and its growth-inhibitory effects on specific cancer cell lines.[6][3]
Context-Dependent Anti-Proliferative Effects
A critical finding in the preliminary studies of this compound is the context-dependent nature of its anti-proliferative effects. In standard cell culture media rich in glucose and serum, this compound demonstrates weak anti-proliferative activity.[5][1][2][3] However, its potency is significantly enhanced under conditions that mimic the tumor microenvironment, such as depletion of serum, D-glucose, or L-glutamine.[5][1][2][3][4] This suggests that the compound's therapeutic potential may be most pronounced in nutrient-stressed cancer cells. Furthermore, this compound has been shown to potentiate the cytotoxic effects of doxorubicin.[5][1][2][3][7]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the anti-proliferative effects and mechanism of action of this compound.
Cell Viability and Proliferation Assays
The anti-proliferative activity of this compound was primarily assessed using the Sulforhodamine B (SRB) assay.
-
Cell Seeding: Cancer cell lines, such as PC-3, were seeded into 96-well plates at a density of 2 x 103 cells per well.[5]
-
Compound Treatment: The day after seeding, cells were treated with a range of concentrations of this compound or DMSO as a control.
-
Incubation: The treated cells were incubated for 120 hours under various culture conditions:
-
Cell Mass Determination: After the incubation period, cell mass was determined using the SRB assay, with results expressed as a percentage decrease versus the DMSO control.[5]
Analysis of Glycolytic Activity
The effect of this compound on the glycolytic activity of cancer cells was determined by measuring the levels of extracellular L-lactate and D-glucose.
-
Cell Seeding: PC-3 cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with varying concentrations of this compound.
-
Sample Collection: After a specified incubation period (e.g., 1 or 24 hours), the culture media was collected for analysis.[5]
-
Metabolite Quantification: L-lactate and D-glucose levels in the collected media were quantified using appropriate biochemical assays.
Target Engagement Biomarker Analysis
The engagement of this compound with its target, PDK, within the cell was assessed by measuring the phosphorylation status of the E1α subunit of the PDC.
-
Cell Treatment: PC-3 cells were treated with different concentrations of this compound for a defined period.
-
Cell Lysis: Following treatment, the cells were lysed to extract total protein.
-
Immunoblotting or ELISA: The levels of phosphorylated E1α at Serine 293 (p(Ser293)E1α) were determined using either immunoblot analysis with a specific antibody or a Meso Scale Discovery (MSD) ELISA.[5][2] β-tubulin was often used as a loading control in immunoblots.[2]
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rcsb.org [rcsb.org]
ATP-Competitive Inhibition of Pyruvate Dehydrogenase Kinase by VER-246608: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VER-246608, a potent, pan-isoform, ATP-competitive inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). By elucidating its mechanism of action, inhibitory profile, and effects on cellular metabolism, this document serves as a comprehensive resource for professionals engaged in cancer research and drug development.
Core Concept: Reversing the Warburg Effect through PDK Inhibition
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process is largely regulated by the pyruvate dehydrogenase complex (PDC), which is in turn controlled by pyruvate dehydrogenase kinases (PDKs). PDKs phosphorylate and inactivate PDC, thereby shunting pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate (B86563) production.
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of all four PDK isoforms, thereby preventing the phosphorylation and inactivation of PDC. This inhibition restores PDC activity, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration. This mechanism effectively counters the Warburg effect and represents a promising therapeutic strategy in oncology.
Quantitative Analysis of this compound Inhibition
This compound demonstrates potent inhibition across all four PDK isoforms. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.
Table 1: Biochemical Potency of this compound against PDK Isoforms
| Isoform | IC50 (nM) | Assay Type |
| PDK1 | 35 | DELFIA-based enzyme functional assay |
| PDK2 | 84 | DELFIA-based enzyme functional assay |
| PDK3 | 40 | DELFIA-based enzyme functional assay |
| PDK4 | 91 | DELFIA-based enzyme functional assay |
Data sourced from multiple consistent reports.[1][2][3][4]
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | IC50 (nM) | Effect |
| p(Ser293)E1α Suppression | PC-3 | 266 | Inhibition of PDC phosphorylation |
| L-Lactate Reduction | PC-3 | 9,000 (21% reduction) | Attenuation of glycolytic activity |
| D-Glucose Consumption | PC-3 | 9,000 | Decrease in glucose uptake |
| Anti-proliferative Activity | Various Cancer Cells | Modest | Weakly anti-proliferative in standard media |
Note: The cellular potency of this compound is enhanced under nutrient-depleted conditions, mimicking the tumor microenvironment.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the inhibitory activity of this compound.
DELFIA-Based Enzyme Functional Assay
This assay quantifies the enzymatic activity of PDK isoforms and the inhibitory effect of this compound.
-
Reagents and Materials : Recombinant human PDK isoforms, PDC E1α subunit peptide substrate, ATP, and a europium-labeled anti-phosphoserine antibody.
-
Procedure :
-
PDK enzyme, peptide substrate, and varying concentrations of this compound are incubated in a reaction buffer.
-
The phosphorylation reaction is initiated by the addition of ATP.
-
The reaction is stopped, and the mixture is transferred to a streptavidin-coated microplate to capture the biotinylated peptide substrate.
-
The plate is washed, and the europium-labeled anti-phosphoserine antibody is added to detect the phosphorylated substrate.
-
After another washing step, an enhancement solution is added, and the time-resolved fluorescence is measured.
-
-
Data Analysis : The fluorescence signal is proportional to the amount of phosphorylated substrate. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fluorescence Polarization Assay
This binding assay confirms the ATP-competitive mechanism of this compound.
-
Reagents and Materials : PDK enzyme, a fluorescein-labeled ATP-competitive probe, and this compound.
-
Procedure :
-
The PDK enzyme is incubated with the fluorescent probe.
-
The polarization of the emitted light is measured. In the bound state, the probe's rotation is slower, resulting in higher polarization.
-
This compound is then added at increasing concentrations.
-
-
Data Analysis : As this compound displaces the fluorescent probe from the ATP-binding site, the probe tumbles more freely, leading to a decrease in fluorescence polarization.[8] This displacement is indicative of competitive binding.
Cellular Biomarker Modulation (MSD ELISA)
This assay measures the phosphorylation status of the PDC E1α subunit in cells treated with this compound.
-
Cell Culture and Treatment : Cancer cells (e.g., PC-3) are cultured and treated with various concentrations of this compound for a specified duration.
-
Lysate Preparation : Cells are lysed to extract total protein.
-
MSD ELISA :
-
A Meso Scale Discovery (MSD) plate pre-coated with a capture antibody for total E1α is used.
-
Cell lysates are added to the wells.
-
A detection antibody specific for the phosphorylated Ser293 residue of E1α, labeled with an electrochemiluminescent reporter, is added.
-
-
Data Analysis : The plate is read on an MSD instrument, and the resulting signal indicates the level of phosphorylated E1α. A decrease in signal with increasing this compound concentration demonstrates target engagement in a cellular context.[5]
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the signaling pathway, experimental workflow, and the logical relationship of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound | PDK | Dehydrogenase | TargetMol [targetmol.com]
- 5. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for VER-246608 In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: VER-246608 is a novel, potent, and selective ATP-competitive pan-isoform inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3][4] PDK plays a crucial role in cellular energy metabolism by phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), thereby shifting metabolism from mitochondrial respiration towards glycolysis (the Warburg effect), a hallmark of many cancer cells.[3][4] By inhibiting all four PDK isoforms, this compound reactivates the PDC, promoting the conversion of pyruvate to acetyl-CoA and enhancing oxidative phosphorylation.[1][3] This disruption of Warburg metabolism can lead to context-dependent cytostasis in cancer cells, particularly under nutrient-depleted conditions.[1][3][4][5] These application notes provide detailed protocols for in vitro studies to investigate the effects of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against PDK Isoforms
| Isoform | IC₅₀ (nM) | Assay Type |
| PDK-1 | 35 | DELFIA-based enzyme functional assay |
| PDK-2 | 84 | DELFIA-based enzyme functional assay |
| PDK-3 | 40 | DELFIA-based enzyme functional assay |
| PDK-4 | 91 | DELFIA-based enzyme functional assay |
Data sourced from MedchemExpress.[2]
Table 2: Cellular Activity of this compound in PC-3 Cells
| Parameter | IC₅₀ / Effect | Assay Conditions |
| p(Ser²⁹³)E1α Phosphorylation | 266 nM (IC₅₀) | MSD ELISA |
| L-lactate Reduction | 21% reduction at 9 µM | 1-hour incubation |
| L-lactate Reduction | 42% reduction at 27 µM | 1-hour incubation |
| Spheroid Volume | ~50% reduction at ≥10 µM | 3D cell culture |
Data sourced from MedchemExpress and Oncotarget.[1][2]
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of Pyruvate Dehydrogenase Kinase (PDK), which leads to the activation of the Pyruvate Dehydrogenase Complex (PDC).
Caption: this compound inhibits PDK, activating PDC and promoting oxidative phosphorylation.
Experimental Protocols
1. PDK Enzyme Functional Assay (DELFIA-based)
This assay quantifies the inhibitory activity of this compound against the four PDK isoforms.
-
Materials:
-
DELFIA assay reagents (Perkin Elmer)
-
Recombinant human PDK1, PDK2, PDK3, and PDK4
-
Recombinant E1 component of the PDC
-
ATP
-
This compound
-
Assay buffer (60 mM MOPS pH 7.2, 15 mM Magnesium acetate, 60 mM KCl, 0.1 mg/mL BSA, 1 mM DTT)
-
96-well V-bottom plates
-
-
Procedure:
-
Prepare a 10-point tripling dilution series of this compound in DMSO.
-
Dilute the compound series in the assay buffer.
-
Add the diluted compound to the enzyme mix containing PDK isozyme (10 nM for PDK-1, -2, -3; 20 nM for PDK-4) and 300 nM E1.[2]
-
Initiate the reaction by adding ATP to a final concentration of 5 µM.
-
Incubate the reaction mixture for 1 hour at 30°C.
-
Detect the phosphorylation of the E1 subunit using the DELFIA platform according to the manufacturer's instructions.
-
Determine IC₅₀ values by fitting the data using non-linear regression.
-
2. Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay assesses the cytostatic or cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., PC-3)
-
Standard cell culture medium (e.g., RPMI-1640 with 10% FCS, 2 g/L D-glucose, 0.3 g/L L-glutamine)
-
Nutrient-depleted media (e.g., low glucose, low glutamine, or low serum)
-
This compound
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 2 x 10³ cells per well and allow them to attach overnight.[1][5]
-
Replace the medium with fresh medium (standard or nutrient-depleted) containing various concentrations of this compound.
-
Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm to determine cell mass.
-
Express results as a percentage decrease versus a DMSO control.
-
3. Measurement of L-Lactate and Pyruvate Levels
This protocol measures the effect of this compound on key metabolites involved in glycolysis.
-
Materials:
-
Cancer cell line (e.g., PC-3)
-
This compound
-
L-Lactate and Pyruvate assay kits
-
Cell lysis buffer
-
-
Procedure:
-
Treat cells with this compound at various concentrations (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 6 or 24 hours).[1][5]
-
For L-Lactate: Collect the cell culture medium.
-
For Pyruvate: Aspirate the medium, wash the cells with cold PBS, and prepare cell lysates.
-
Quantify L-lactate in the medium and pyruvate in the cell lysates using commercially available assay kits according to the manufacturer's protocols.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound in vitro.
Caption: In vitro workflow for the characterization of this compound.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rcsb.org [rcsb.org]
- 4. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for VER-246608 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-246608 is a potent and selective, ATP-competitive pan-isoform inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3] PDK is a key regulatory enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). By inhibiting all four isoforms of PDK, this compound effectively blocks this phosphorylation, leading to a sustained activation of the PDC.[1][4] This shifts cellular metabolism from glycolysis towards oxidative phosphorylation, a mechanism of particular interest in cancer research where many tumor cells exhibit a reliance on glycolysis even in the presence of oxygen (the Warburg effect).[1][4][5]
These application notes provide an overview of the use of this compound in cell culture experiments, including its mechanism of action, key quantitative data, and detailed protocols for its application in assessing cellular responses.
Mechanism of Action
This compound binds to the ATP-binding pocket of PDK, preventing the phosphorylation of the E1α subunit of the PDC.[1][6] This maintains the PDC in its active state, facilitating the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. The resulting metabolic shift can lead to context-dependent cytostasis in cancer cells, particularly under nutrient-depleted conditions that mimic the tumor microenvironment.[1][3][4]
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
VER-246608: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-246608 is a novel, potent, and selective pan-isoform ATP-competitive inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3][4] PDK is a key regulatory enzyme in cellular energy metabolism, and its inhibition by this compound disrupts the Warburg effect, a metabolic hallmark of many cancer cells.[1][2][3] This compound forces cancer cells to shift from glycolysis towards oxidative phosphorylation, leading to context-dependent cytostasis and potentiation of other chemotherapeutic agents.[1][2][3][4][5] These application notes provide detailed information on the effective dosage and concentration of this compound in various cancer cell lines, along with comprehensive protocols for key experimental assays.
Mechanism of Action and Signaling Pathway
This compound competitively binds to the ATP-binding pocket of all four PDK isoforms (PDK1-4), preventing the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC).[1][6] An active PDC facilitates the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle. By maintaining PDC in its active state, this compound promotes mitochondrial respiration and reduces lactate (B86563) production, effectively reversing the glycolytic phenotype of cancer cells.[1][7] This metabolic shift can lead to a G1 phase cell cycle arrest.[2] The effectiveness of this compound is notably enhanced under nutrient-depleted conditions, such as low glucose, low serum, or a combination of low glucose and low glutamine, which more closely mimic the tumor microenvironment.[1][2][3][4][5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application of VER-246608 in Nutrient-Depleted Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-246608 is a novel, potent, and selective ATP-competitive pan-isoform inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3][4][5] PDK is a key regulatory enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inhibition of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, this compound effectively activates the PDC, leading to an increase in pyruvate oxidation via the tricarboxylic acid (TCA) cycle and a corresponding increase in oxygen consumption.[1][3][4] This mechanism of action disrupts the Warburg effect, a metabolic hallmark of many cancer cells characterized by a high rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen.[1][3][4]
A critical finding is that the anti-proliferative and metabolic effects of this compound are significantly enhanced under nutrient-depleted conditions, such as low glucose, low glutamine, or low serum levels.[1][3][4][6] This suggests that this compound may be particularly effective in the nutrient-poor microenvironment of solid tumors.[1][3][7] These application notes provide detailed protocols for studying the effects of this compound in nutrient-depleted cell culture models.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of all four PDK isoforms (PDK1, PDK2, PDK3, and PDK4), preventing the phosphorylation of the E1α subunit of the PDC.[1][2][4] This maintains the PDC in its active, non-phosphorylated state, thereby promoting the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle for oxidative phosphorylation. Under nutrient-replete conditions, cancer cells can often compensate for this metabolic shift. However, in nutrient-deprived environments, the increased reliance on oxidative phosphorylation and the inability to sustain high glycolytic rates lead to a cytostatic effect.[1][3][4]
References
- 1. Star Republic: Guide for Biologists [sciencegateway.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. bio-protocol.org [bio-protocol.org]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. 4.2. Cell cultures and Glucose Starvation [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: VER-246608 in Combination with Doxorubicin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-246608 is a novel, potent, and selective ATP-competitive pan-isoform inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). By inhibiting PDK, this compound promotes the activity of the pyruvate dehydrogenase complex (PDC), shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation. This alteration in cellular metabolism presents a promising therapeutic strategy, particularly in the context of the Warburg effect observed in many cancers. Doxorubicin (B1662922) is a widely used anthracycline chemotherapeutic agent that exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II. Preclinical studies have indicated that the combination of this compound and doxorubicin results in a synergistic cytotoxic effect against cancer cells, suggesting a potential for enhanced therapeutic efficacy.
These application notes provide a summary of the available data on the combination of this compound and doxorubicin, detailed protocols for evaluating their synergistic effects, and a visualization of the proposed mechanism of action.
Data Presentation
The combination of this compound with doxorubicin has been shown to potentiate the cytotoxic effects of doxorubicin in cancer cell lines. This potentiation is characterized by a reduction in the half-maximal inhibitory concentration (IC50) of doxorubicin in the presence of this compound.
| Cell Line | Treatment | Fold Potentiation of Doxorubicin | Reference |
| PC-3 (Prostate Cancer) | This compound + Doxorubicin | 2-fold | [1][2] |
| ES-2 (Ovarian Cancer) | This compound + Doxorubicin | 3-fold | [1][2] |
Experimental Protocols
Protocol 1: Determination of Synergistic Cytotoxicity using Sulforhodamine B (SRB) Assay
This protocol outlines the procedure to assess the synergistic cytotoxic effects of this compound and doxorubicin in adherent cancer cell lines such as PC-3 and ES-2.
Materials:
-
This compound
-
Doxorubicin
-
PC-3 and/or ES-2 cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader (absorbance at 515 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and doxorubicin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of doxorubicin to determine its IC50 value.
-
To assess synergy, treat cells with a fixed, non-toxic concentration of this compound (e.g., a concentration below its IC20) in combination with a range of doxorubicin concentrations.
-
Include control wells with vehicle (e.g., DMSO) only, this compound alone, and doxorubicin alone.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) without aspirating the medium.
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water or 1% acetic acid.
-
Remove excess water by tapping the plates on a paper towel and allow them to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value of doxorubicin alone and in combination with this compound.
-
The fold potentiation can be calculated by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in combination with this compound.
-
Visualizations
Signaling Pathway and Mechanism of Action
The synergistic effect of this compound and doxorubicin can be attributed to their distinct but complementary mechanisms of action. This compound inhibits PDK, leading to the activation of PDC and a metabolic shift from glycolysis to oxidative phosphorylation. This can increase the production of reactive oxygen species (ROS). Doxorubicin, a DNA-damaging agent, also contributes to ROS production. The combined increase in oxidative stress can overwhelm the cancer cell's antioxidant capacity, leading to enhanced apoptosis.
References
Application Notes and Protocols: DELFIA-Based Functional Assay for the Pan-PDK Inhibitor VER-246608
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a DELFIA (Dissociation-Enhanced Lanthanide Fluorescence Immunoassay) based enzyme functional assay to characterize the activity of VER-246608, a potent, ATP-competitive, pan-isoform inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK).
This compound has been shown to inhibit all four isoforms of PDK, a key enzyme family in cellular metabolism.[1][2] This inhibition leads to the activation of the Pyruvate Dehydrogenase Complex (PDC), promoting mitochondrial respiration over glycolysis, a hallmark of the Warburg effect in cancer cells.[2][3][4] The DELFIA platform offers a high-sensitivity, time-resolved fluorescence (TRF) method for quantifying enzyme activity, making it a robust tool for inhibitor screening and characterization.[5][6]
Data Presentation
Table 1: Inhibitory Potency of this compound against PDK Isoforms
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for each of the four PDK isoforms, as determined by a DELFIA-based enzyme functional assay.[1]
| PDK Isoform | IC50 (nM) |
| PDK1 | 35 |
| PDK2 | 84 |
| PDK3 | 40 |
| PDK4 | 91 |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound. Under normal glycolytic conditions, PDK phosphorylates and inactivates the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC), thus inhibiting the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle. This compound, as an ATP-competitive inhibitor, blocks PDK activity, leading to the dephosphorylation and activation of PDC. This shifts the metabolic balance from glycolysis towards oxidative phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting VER-246608's Anti-Proliferative Effects
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals observing weaker-than-expected anti-proliferative effects with VER-246608.
Frequently Asked Questions (FAQs)
Q1: Why am I observing weak or no anti-proliferative effects with this compound in my cancer cell line?
A1: this compound's anti-proliferative activity is highly dependent on the nutrient conditions of the cell culture media. In standard, nutrient-rich media, cancer cells can often compensate for the metabolic shift induced by this compound, resulting in weak cytostatic effects.[1][2][3] The compound's potency is significantly enhanced under conditions of nutrient stress, such as low glucose, low glutamine, or low serum.[1][2][3]
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent and selective ATP-competitive, pan-isoform inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[4][5][6] By inhibiting all four PDK isoforms, it prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex (PDC).[1][2][3] This promotes the conversion of pyruvate into acetyl-CoA, shifting metabolism from glycolysis towards the TCA cycle and oxidative phosphorylation, thereby disrupting the Warburg effect.[1][2][6]
Q3: Under what specific conditions will this compound show stronger anti-proliferative effects?
A3: Enhanced cytostatic effects are typically observed under one or more of the following conditions:
-
Low D-glucose media: Depleting D-glucose in the culture media has been shown to increase the efficacy of this compound.[1][2]
-
Low L-glutamine media: Similar to glucose depletion, reduced L-glutamine levels can enhance the compound's effects.[1][3]
-
Low serum conditions: Reducing the concentration of fetal calf serum (FCS) has been demonstrated to improve the potency of this compound.[1][2]
Q4: Is this compound cytotoxic or cytostatic?
A4: this compound primarily induces a context-dependent cytostatic effect, meaning it inhibits cell proliferation rather than directly causing cell death.[1][2][3] Therefore, assays that measure changes in cell number or metabolic activity over time (e.g., Sulforhodamine B, Crystal Violet, or cell counting) are more appropriate than assays that primarily detect apoptosis or cytotoxicity.
Q5: How can I confirm that this compound is active in my cells?
A5: You can measure the phosphorylation status of the E1α subunit of the pyruvate dehydrogenase complex (PDC), a direct downstream target of PDK. Treatment with this compound should lead to a decrease in the phosphorylation of Ser293 on E1α.[2][4] Commercially available ELISA kits can be used to quantify this biomarker modulation.[1][2]
Q6: What are the recommended storage and handling conditions for this compound?
A6: this compound should be stored at -20°C for long-term stability.[5] For experiments, prepare stock solutions in a suitable solvent like DMSO and store at -80°C.[6] When preparing working solutions, it is advisable to make them fresh for each experiment to ensure potency.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against PDK Isoforms
| Target | IC50 (nM) |
| PDK1 | 35 |
| PDK2 | 84 |
| PDK3 | 40 |
| PDK4 | 91 |
Data sourced from multiple references.[4][5][6]
Table 2: Cellular Biomarker Modulation by this compound in PC-3 Cells
| Biomarker | IC50 (nM) |
| p(Ser293)E1α | 266 |
This demonstrates target engagement within a cellular context.[2][4]
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Proliferation Assay
This assay is suitable for assessing the cytostatic effects of this compound by measuring cell mass.
Materials:
-
96-well cell culture plates
-
Your cancer cell line of interest
-
Standard and nutrient-depleted culture media (e.g., low glucose, low serum)
-
This compound
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Plate reader (510 nm)
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.[1]
-
The next day, replace the standard media with the desired experimental media (e.g., normal glucose, low glucose, low serum).
-
Treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubate the plates for the desired duration (e.g., 120 hours).[1]
-
After incubation, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with water and allow them to air dry completely.
-
Add SRB solution to each well and stain for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm on a plate reader.
-
Express the results as a percentage of the DMSO control.[1]
Visual Troubleshooting and Workflow Guides
Signaling Pathway of this compound
Caption: Mechanism of this compound action on cellular metabolism.
Experimental Workflow for Assessing Anti-Proliferative Effects
Caption: Workflow for testing this compound's anti-proliferative effects.
Troubleshooting Decision Tree for Weak Effects
Caption: Decision tree for troubleshooting weak this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | PDK | Dehydrogenase | TargetMol [targetmol.com]
VER-246608: A Guide to Stability and Storage for Researchers
For research, scientific, and drug development professionals, ensuring the stability and integrity of investigational compounds is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for VER-246608, a potent pan-inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound powder should be stored at -20°C for long-term stability.[1][2][3] Under these conditions, it is reported to be stable for at least three to four years.[1][2] Some suppliers also indicate that storage at 4°C is acceptable for shorter periods, up to two years.[2][4]
Q2: What is the recommended way to store this compound in solution?
A: For this compound dissolved in a solvent, it is recommended to store the solution at -80°C.[2] At this temperature, the solution is expected to be stable for up to two years.[4] Storage at -20°C is also possible, but for a shorter duration of about one year.[4] To maintain the integrity of the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q3: What solvents can I use to dissolve this compound?
A: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a high solubility of up to 100 mg/mL.[4][5] Other solvents include dimethylformamide (DMF) and a mixture of DMSO and phosphate-buffered saline (PBS). For in vivo studies, a formulation of DMSO, PEG300, Tween 80, and saline can be used.[6]
Q4: How can I ensure complete dissolution of this compound?
A: To aid in the dissolution of this compound, sonication is often recommended, particularly for higher concentrations in DMSO.[5][6] Gentle heating can also be employed to help dissolve the compound.[6] It is advised to add solvents sequentially and ensure the solution is clear before adding the next solvent, especially for complex formulations.[6]
Q5: Should I prepare working solutions fresh for each experiment?
A: Yes, for optimal results, especially for in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[6]
Stability and Storage Conditions
The stability of this compound is dependent on the storage conditions, both as a solid and in solution. The following tables summarize the available data from various suppliers.
This compound Powder Storage Recommendations
| Storage Temperature | Recommended Duration |
| -20°C | ≥ 4 years[1] |
| 4°C | 2 years[2][4] |
This compound Solution Storage Recommendations
| Storage Temperature | Recommended Duration |
| -80°C | 2 years[4] |
| -20°C | 1 year[4] |
Solubility Data
Proper dissolution is critical for accurate experimental results. The following table outlines the solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (180.84 mM) | Sonication may be required[4][5] |
| DMSO | 55.3 mg/mL (100 mM) | |
| DMSO | 50 mg/mL (90.42 mM) | Sonication is recommended[6] |
| DMF | 2 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.62 mM) | Sonication is recommended[6] |
Experimental Workflow for Handling this compound
Caption: Recommended workflow for handling and preparing this compound for experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Exceeded solubility limit- Improper storage (e.g., repeated freeze-thaw) | - Gently warm the solution and sonicate to redissolve.- Prepare a new stock solution at a lower concentration.- Ensure proper aliquoting and storage to avoid freeze-thaw cycles. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage- Inaccurate concentration of the working solution | - Verify the storage conditions and age of the compound/solution.- Always prepare fresh working solutions from a properly stored stock solution.- Ensure complete dissolution of the compound before preparing dilutions. |
| Difficulty dissolving the compound | - Insufficient solvent volume- Use of an inappropriate solvent | - Refer to the solubility table and ensure the correct solvent and volume are used.- Employ sonication or gentle heating to aid dissolution. |
Signaling Pathway Context
This compound is an inhibitor of Pyruvate Dehydrogenase Kinase (PDK). PDKs are key enzymes that regulate the activity of the Pyruvate Dehydrogenase Complex (PDC) through phosphorylation. By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration. This mechanism is of significant interest in cancer research as it can counteract the Warburg effect, a metabolic hallmark of many cancer cells.
Caption: Mechanism of action of this compound in the PDK signaling pathway.
References
Addressing off-target effects of VER-246608 in experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using VER-246608, a potent, ATP-competitive pan-isoform inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). Our goal is to help you anticipate, identify, and address potential experimental issues, including those that may arise from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel and selective ATP-competitive inhibitor of all four pyruvate dehydrogenase kinase (PDK) isoforms.[1][2][3][4][5] Its primary on-target effect is the inhibition of PDK, which leads to an increase in the activity of the pyruvate dehydrogenase complex (PDC).[1][3][4] This shifts cellular metabolism from glycolysis towards oxidative phosphorylation, increasing oxygen consumption and decreasing the production of lactate (B86563), a hallmark of the Warburg effect in cancer cells.[1][6]
Q2: I am not observing the expected cytotoxic or anti-proliferative effects of this compound in my cancer cell line. Is this due to off-target effects or resistance?
This is a common observation and is likely related to the compound's context-dependent mechanism of action rather than off-target effects. The anti-proliferative effects of this compound are significantly enhanced under nutrient-depleted conditions.[1][3][4][7]
-
Standard Culture Media: In standard culture media rich in D-glucose and serum, this compound shows weak anti-proliferative activity.[1][3][4]
-
Nutrient Depletion: The potency of this compound is substantially increased in media with low D-glucose, low L-glutamine, or reduced serum levels.[1][3][4] This is because cancer cells become more reliant on the metabolic shift induced by PDK inhibition for survival under these stress conditions.
Troubleshooting Tip: To observe the expected cytostatic effects, try culturing your cells in media that mimics the tumor microenvironment, such as media with reduced glucose (e.g., 0.1 g/L) or serum (e.g., 0.5% FCS).[1]
Q3: How selective is this compound? What are the known off-targets?
This compound has been shown to be highly selective for PDK isoforms. In a screening panel of 97 different kinases, it did not show significant inhibition at concentrations up to 10 µM.[6] It is also selective against Hsp90, with an IC50 value greater than 100 µM.[6] While no specific, common off-target kinases have been identified in the literature, this does not entirely rule out the possibility of off-target effects in your specific cellular model.
Troubleshooting Guide: Investigating Unexpected Results
If you observe a phenotype that is inconsistent with PDK inhibition or are concerned about potential off-target effects, the following experimental approaches can help you to clarify the mechanism.
Confirming On-Target PDK Inhibition
Before investigating off-target effects, it is crucial to confirm that this compound is engaging its intended target in your experimental system.
-
Biomarker Analysis: The most direct way to measure PDK inhibition in cells is to assess the phosphorylation status of its substrate, the E1α subunit of the pyruvate dehydrogenase complex (PDC). Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of Ser293 on E1α.[1][2]
-
Metabolic Assays: Confirm the expected metabolic shift by measuring:
-
L-Lactate Production: A decrease in lactate secretion into the culture medium is a key indicator of PDK inhibition.[2][6]
-
Oxygen Consumption: An increase in the oxygen consumption rate (OCR) indicates a shift towards oxidative phosphorylation.
-
Glucose Consumption: A decrease in glucose uptake from the media is also expected.[2]
-
Protocol for Monitoring On-Target Activity: A recommended experimental workflow is to treat your cells with a dose range of this compound under both standard and nutrient-depleted conditions. After the desired incubation period (e.g., 24 hours), collect both the cell lysate and the culture medium. Use the lysate for Western blotting or ELISA to detect phosphorylated E1α (pSer293) and total E1α. Use the collected media for lactate and glucose quantification assays.[7]
Investigating Potential Off-Target Effects
If you have confirmed on-target PDK inhibition but still suspect an off-target effect is responsible for your observed phenotype, the following strategies can be employed.
-
Use a Structurally Unrelated PDK Inhibitor: One of the most robust methods to differentiate on-target from off-target effects is to use a second, structurally distinct inhibitor of the same target. If the alternative PDK inhibitor (e.g., Dichloroacetate - DCA, though it is a much weaker inhibitor) phenocopies the effects of this compound, it is likely an on-target effect.[1]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of PDK or by supplementing the media with downstream metabolites that could bypass the metabolic block (e.g., pyruvate).
-
Kinome Profiling: For a broad assessment of off-target kinase interactions, you can subject your cell lysates (treated with this compound) to commercial kinome profiling services. These assays can identify unintended kinase targets by measuring the binding or activity of a large panel of kinases.
-
Chemical Proteomics: Advanced techniques like thermal proteome profiling (TPP) or affinity chromatography with immobilized this compound can identify direct protein binders of the compound within the cell, providing an unbiased view of on- and off-targets.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against the four human PDK isoforms.
| Target | IC50 (nM) | Assay Type |
| PDK1 | 35 | DELFIA-based enzyme functional assay |
| PDK2 | 84 | DELFIA-based enzyme functional assay |
| PDK3 | 40 | DELFIA-based enzyme functional assay |
| PDK4 | 91 | DELFIA-based enzyme functional assay |
Data sourced from multiple references.[2][6][8]
Visualizing Pathways and Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the core signaling pathway of this compound and a suggested workflow for troubleshooting off-target effects.
Caption: On-target mechanism of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rcsb.org [rcsb.org]
- 4. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: VER-246608 & PDC E1α Phosphorylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving VER-246608 and its impact on the phosphorylation of the Pyruvate (B1213749) Dehydrogenase Complex (PDC) E1α subunit.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and ATP-competitive pan-isoform inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1][2][3][4] PDKs are enzymes that phosphorylate and inactivate the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[5][6] By inhibiting all four PDK isoforms (PDK1-4), this compound prevents the phosphorylation of PDC E1α, leading to the activation of the PDC.[1][7][8] This promotes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[9]
Q2: At which specific site does this compound affect the phosphorylation of PDC E1α?
A2: this compound inhibits PDKs, which are responsible for phosphorylating the PDC E1α subunit at three serine residues: Ser293, Ser300, and Ser232.[5][10] The most commonly studied and reported site affected by this compound is Ser293, as its phosphorylation is suppressed in a dose-dependent manner upon treatment.[1][2]
Q3: Why are the effects of this compound on cellular metabolism (e.g., lactate (B86563) production) more pronounced in nutrient-depleted conditions?
A3: The effects of this compound, such as the attenuation of glycolytic activity, are more significant under D-glucose-depleted conditions.[1][2][11][4][12] This is because under standard culture conditions with ample glucose, cancer cells can compensate for the shift in metabolism. However, in nutrient-scarce environments, similar to a tumor microenvironment, cells are more reliant on efficient energy production, making the activation of PDC by this compound more impactful.[1][3] Complete or near-complete suppression of PDC E1α phosphorylation is often required to observe these metabolic changes.[1][2][4]
Q4: How does this compound compare to other PDK inhibitors like Nov3r or Dichloroacetate (DCA)?
A4: this compound is an ATP-competitive inhibitor that can achieve complete suppression of p(Ser293)E1α levels.[1][2] In contrast, Nov3r, a lipoamide (B1675559) site inhibitor, demonstrates sub-maximal inhibition, reaching a plateau at approximately 60% reduction of p(Ser293)E1α.[1][2] This incomplete suppression is likely why Nov3r shows no significant cellular activity in some assays.[1] Dichloroacetate (DCA) is another PDK inhibitor, but it is a weak inhibitor requiring high millimolar concentrations to be effective.[1][2]
Troubleshooting Guides
Issue 1: No or Weak Change in PDC E1α Phosphorylation after this compound Treatment
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Verify the concentration range. The reported IC50 for cellular p(Ser293)E1α suppression is 266 nM.[1][2][8] A dose-response experiment (e.g., 10 nM to 10 µM) is recommended to determine the optimal concentration for your cell line and experimental conditions. |
| Inadequate Treatment Duration | Ensure sufficient incubation time. Maximal suppression of p(Ser293)E1α has been observed after approximately 90 minutes of treatment.[1] A time-course experiment (e.g., 30, 60, 90, 120 minutes) can help optimize the treatment duration. |
| Sample Handling and Lysis | Phosphorylated proteins are labile. Always work on ice and use pre-chilled buffers.[13] Crucially, add phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to your lysis buffer to prevent dephosphorylation during sample preparation.[13][14][15] |
| Poor Antibody Performance | Use a phospho-specific antibody validated for your application (e.g., Western Blot, ELISA). Run a positive control (e.g., lysate from untreated cells known to have high basal PDC phosphorylation) and a negative control (e.g., lysate treated with a phosphatase) to validate the antibody's specificity.[10] Also, probe for total PDC E1α as a loading control.[13] |
Issue 2: High Background in Western Blot for Phospho-PDC E1α
| Potential Cause | Troubleshooting Step |
| Blocking Agent Interference | Avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein, which can cause high background when probing for phosphorylated proteins.[13] Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[13][14][16] |
| Non-specific Antibody Binding | Optimize the primary antibody concentration. High concentrations can lead to non-specific binding. Perform a titration to find the lowest concentration that still provides a robust signal. Ensure adequate washing steps with TBST to remove unbound antibodies. |
| Buffer Composition | Use TBST instead of Phosphate-Buffered Saline (PBS) for wash steps and antibody dilutions. Excess phosphate (B84403) ions from PBS can interfere with the detection of phosphorylated proteins.[13] |
Issue 3: Inconsistent or Non-reproducible Metabolic Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Culture Conditions | As this compound's effects are nutrient-dependent, standardize and carefully control the cell culture media composition, especially D-glucose and L-glutamine levels.[1][2] Ensure consistent cell seeding density and growth phase. |
| Metabolic Compensation | Cells can activate compensatory metabolic pathways.[1][4] For assays like lactate production, shorter incubation times (e.g., 1-6 hours) might be necessary to capture the primary effect before compensatory responses are initiated.[1] |
| Incomplete PDC Activation | Verify that the this compound treatment is achieving near-complete (>88%) suppression of PDC E1α phosphorylation, as this is often required to observe significant metabolic changes.[1][4] Correlate metabolic data with p(Ser293)E1α levels from the same samples. |
Data Presentation
Table 1: In Vitro Biochemical Potency of this compound Against PDK Isoforms
| PDK Isoform | IC50 (nM) |
| PDK1 | 35 |
| PDK2 | 84 |
| PDK3 | 40 |
| PDK4 | 91 |
| (Data sourced from references[7][8]) |
Table 2: Cellular Activity of this compound in PC-3 Cells
| Parameter | IC50 / Effect | Concentration | Incubation Time |
| p(Ser293)E1α Suppression | 266 nM (IC50) | N/A | 90 minutes |
| L-Lactate Reduction | 21% | 9 µM | 1 hour |
| L-Lactate Reduction | 42% | 27 µM | 1 hour |
| (Data sourced from references[1][8]) |
Experimental Protocols
Protocol 1: Western Blot Analysis of PDC E1α Phosphorylation
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., PMSF, sodium orthovanadate, sodium fluoride).[14][15]
-
Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13][16]
-
Incubate the membrane with a primary antibody specific for phospho-PDC E1α (e.g., anti-pSer293) overnight at 4°C, diluted in 5% BSA/TBST.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in step 5.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody for total PDC E1α or a housekeeping protein like β-tubulin.
-
Visualizations
Caption: Mechanism of this compound action on PDC E1α phosphorylation.
Caption: Experimental workflow for Western Blot analysis of PDC E1α phosphorylation.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of the pyruvate dehydrogenase complex precedes HIF-1-mediated effects and pyruvate dehydrogenase kinase 1 upregulation during the first hours of hypoxic treatment in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate Dehydrogenase Kinases: Therapeutic Targets for Diabetes and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sapphire North America [sapphire-usa.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Monitoring phosphorylation of the pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]
- 12. rcsb.org [rcsb.org]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Why is VER-246608 more effective in low-glucose conditions
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving VER-246608.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's anti-proliferative effect more pronounced in low-glucose conditions?
This compound is a pan-inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), an enzyme that plays a crucial role in cellular energy metabolism.[1][2][3] In standard high-glucose culture media, cancer cells exhibit a high rate of glycolysis (the Warburg effect), leading to elevated intracellular pyruvate levels.[2][4] This abundance of pyruvate allows cells to compensate for the inhibition of PDK by this compound, thus diminishing the drug's anti-proliferative effects.[2][4]
However, under low-glucose or nutrient-depleted conditions, cancer cells cannot maintain these high intracellular pyruvate levels.[2][3][5] This nutrient stress makes them more reliant on mitochondrial respiration. By inhibiting PDK, this compound forces the cell to channel the limited pyruvate into the tricarboxylic acid (TCA) cycle, disrupting the cell's metabolic flexibility. This disruption of the glycolytic phenotype is only effectively achieved when the compensatory pyruvate pool is reduced, hence the enhanced cytostatic effect in low-glucose environments.[2][3][5] Studies have shown that the enhanced potency of this compound in low-glucose and low-serum conditions correlates with a reduction in intracellular pyruvate and L-alanine levels.[2][3]
Troubleshooting Guide
Issue: Weak anti-proliferative activity of this compound observed in our cancer cell line.
Possible Cause 1: High Glucose Concentration in Culture Media
Standard cell culture media often contain supraphysiological concentrations of glucose, which can mask the effect of PDK inhibition.[2][4]
-
Solution: Culture your cancer cells in media with reduced D-glucose levels (e.g., D-glucose-depleted media). It has been demonstrated that the potency of this compound is significantly increased in cancer cell lines when they are incubated in D-glucose-depleted media.[2]
Possible Cause 2: Presence of Serum and other Nutrients
Serum contains growth factors and nutrients that can help cancer cells overcome the metabolic stress induced by this compound.
-
Solution: Reduce the serum concentration in your culture media or use a combination of D-glucose and L-glutamine-depleted media. Depletion of serum or a combination of D-glucose and L-glutamine has been shown to enhance the cellular potency of this compound.[2][3][5]
Data Presentation
Table 1: Inhibitory Activity of this compound against Pyruvate Dehydrogenase Kinase (PDK) Isoforms
| PDK Isoform | IC50 (nM) |
| PDHK1 | 35 |
| PDHK2 | 84 |
| PDHK3 | 40 |
| PDHK4 | 91 |
Source: Cayman Chemical, MedchemExpress.[1][6]
Table 2: Effect of Culture Conditions on the Anti-proliferative Potency of this compound in PC-3 Cells
| Culture Condition | Effect on this compound Potency |
| Standard Culture Media (High Glucose, High Serum) | Weakly anti-proliferative |
| Reduced Serum Conditions | Increased efficacy |
| D-glucose-depleted Media | Increased potency |
| Combined D-glucose and L-glutamine Depletion | Enhanced potency |
Source: Moore, J.D., et al. (2014).[2][3][5]
Experimental Protocols
Protocol 1: Assessing the Anti-proliferative Effects of this compound under Different Nutrient Conditions
This protocol is adapted from the methodology described by Moore, J.D., et al. (2014).
-
Cell Seeding: Seed cancer cells (e.g., PC-3) into 96-well plates at a density of 2 x 10³ cells per well.
-
Cell Culture Conditions: Prepare four different culture media:
-
Normal: D-glucose and L-glutamine free media supplemented with 10% FCS, 2 g/L D-glucose, and 0.3 g/L L-glutamine.
-
Very Low Glucose (VLG): D-glucose and L-glutamine free media supplemented with 10% FCS, 0.1 g/L D-glucose, and 0.3 g/L L-glutamine.
-
Low L-glutamine (LGn): D-glucose and L-glutamine free media supplemented with 10% FCS, 2 g/L D-glucose, and 15 mg/L L-glutamine.
-
Low Serum (LS): D-glucose and L-glutamine free media supplemented with 0.5% FCS, 2 g/L D-glucose, and 0.3 g/L L-glutamine.
-
-
Compound Treatment: The day after seeding, treat the cells with a serial dilution of this compound (e.g., 0 to 20 µM) in the respective media. Include a DMSO control.
-
Incubation: Incubate the plates for 120 hours.
-
Cell Mass Determination: Determine the cell mass using a Sulforhodamine B (SRB) assay.
-
Data Analysis: Express the results as a percentage decrease in cell mass versus the DMSO control.
Protocol 2: Measurement of L-Lactate Production
This protocol allows for the assessment of glycolytic activity in response to this compound treatment.
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1. It is crucial to use media with depleted D-glucose levels (e.g., below 0.5 g/L) to observe a significant effect.[5]
-
Sample Collection: After a specified incubation time (e.g., 1 or 6 hours), collect the culture media.
-
L-Lactate Measurement: Analyze the L-lactate concentration in the collected media using a commercially available L-lactate assay kit.
-
Data Analysis: Compare the L-lactate levels in this compound-treated cells to the DMSO control.
Signaling Pathways and Workflows
Caption: Mechanism of this compound action in different glucose conditions.
Caption: General experimental workflow for testing this compound efficacy.
Caption: Rationale for increased this compound efficacy in low glucose.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Best practices for dissolving and handling VER-246608 for experiments
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and handling VER-246608 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive, pan-isoform inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3][4] It targets all four isoforms of PDK (PDK1, PDK2, PDK3, and PDK4), which are key enzymes in cellular energy metabolism.[1][2][3][4][5] By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). This leads to increased PDC activity, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[6][7][8][9] This action effectively disrupts the Warburg effect, a metabolic hallmark of many cancer cells.[6][7][8][9][10]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements.
-
DMSO (Dimethyl sulfoxide): This is the most common and highly recommended solvent for creating stock solutions.[1][2][3][4][11] Solubility is reported to be up to 100 mg/mL or 100 mM.[1][3][4] For optimal results, use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[1] Sonication may be required to fully dissolve the compound.[11]
-
DMF (Dimethylformamide): this compound is also soluble in DMF at a concentration of 2 mg/mL.[2]
-
Aqueous Solutions: Direct dissolution in aqueous buffers is not recommended. For experiments requiring aqueous conditions, a co-solvent system is necessary. A 1:1 mixture of DMSO and PBS (pH 7.2) can be used, achieving a solubility of 0.5 mg/mL.[2] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested, with a solubility of 2 mg/mL.[11]
Q3: How should I prepare and store stock solutions of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent like DMSO to a high concentration (e.g., 10 mM or 100 mM).[1][3] Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to degradation of the compound.[1][5]
Storage Recommendations:
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 4 years[2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[1] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year[1] |
Q4: What are some common issues encountered when working with this compound and how can they be troubleshooted?
-
Issue: Compound Precipitation in Media.
-
Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture media may be too high, or the compound's solubility limit in the aqueous environment of the media is exceeded.
-
Troubleshooting:
-
Ensure the final DMSO concentration in your experimental setup is low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls.
-
Prepare intermediate dilutions of your stock solution in culture media before adding to the final culture volume.
-
If precipitation persists, consider using a different solvent system or a formulation with co-solvents like PEG300 and Tween 80 for in vivo applications.[11]
-
-
-
Issue: Lack of Expected Biological Activity.
-
Cause: The cellular context, particularly the nutrient availability, significantly influences the efficacy of this compound.[6][7][8][10]
-
Troubleshooting:
-
This compound shows enhanced cytostatic effects under conditions of D-glucose, L-glutamine, or serum depletion, which mimic the tumor microenvironment.[2][3][4][6][7][8][10] Standard culture media with high glucose may mask the compound's effects.[6][7][8][10]
-
Verify the activity of your compound by measuring the phosphorylation of the PDC E1α subunit at Ser293, a direct downstream target of PDK.[1][9] A decrease in phosphorylation indicates successful target engagement.
-
-
Experimental Protocols
Cell-Based Assay for Cytotoxicity (Sulforhodamine B Assay)
This protocol is adapted from studies investigating the anti-proliferative effects of this compound.[1][6]
-
Cell Seeding: Seed cancer cells (e.g., PC-3) in 96-well plates at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in the desired cell culture medium. To investigate context-dependent effects, use media with varying concentrations of D-glucose, L-glutamine, and serum.[6]
-
Replace the existing media with the media containing different concentrations of this compound. Include a DMSO-only vehicle control.
-
-
Incubation: Incubate the plates for 72-120 hours.[6]
-
Cell Fixation:
-
Gently remove the media.
-
Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
-
Staining:
-
Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
-
Measurement:
-
Dissolve the bound dye by adding 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
In Vitro PDK Enzyme Functional Assay (DELFIA-based)
This protocol provides a general framework for assessing the enzymatic activity of this compound against PDK isoforms.[1]
-
Compound Preparation: Prepare a 10-point tripling dilution series of this compound in DMSO.
-
Reaction Mixture: In a 96-well plate, add the diluted compounds to a reaction mixture containing:
-
MOPS buffer (pH 7.2)
-
Magnesium acetate
-
KCl
-
Recombinant PDK enzyme (PDK1, 2, 3, or 4)
-
Pyruvate dehydrogenase E1 subunit (substrate)
-
BSA
-
DTT
-
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate for 1 hour at 30°C.
-
Detection: Use a time-resolved fluorescence-based method (e.g., DELFIA) with a specific antibody to detect the phosphorylation of the E1 subunit.
-
Data Analysis: Determine the IC50 values by fitting the data using non-linear regression.[1]
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. VER 246608 | Other Kinases | Tocris Bioscience [tocris.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. rcsb.org [rcsb.org]
- 11. This compound | PDK | Dehydrogenase | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to PDK Inhibitors: VER-246608 vs. Nov3r
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of VER-246608 and Nov3r, two inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), a critical enzyme in cellular metabolism. This document outlines their mechanisms of action, presents a compilation of experimental data, and details the methodologies used in key comparative studies to assist researchers in making informed decisions for their discovery and development programs.
Introduction to PDK Inhibition
Pyruvate Dehydrogenase Kinase (PDK) is a family of four isoenzymes (PDK1, PDK2, PDK3, and PDK4) that act as a crucial metabolic switch. By phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), PDKs inhibit the conversion of pyruvate to acetyl-CoA, thereby shunting glucose metabolism away from mitochondrial oxidative phosphorylation and towards glycolysis, even in the presence of oxygen (the Warburg effect). This metabolic reprogramming is a hallmark of many cancer cells and is also implicated in other diseases such as diabetes.[1] Inhibition of PDK is therefore a promising therapeutic strategy to reverse this glycolytic phenotype and reactivate mitochondrial metabolism.
Mechanism of Action
This compound and Nov3r employ distinct mechanisms to inhibit PDK activity, targeting different sites on the enzyme.
-
This compound is a potent, ATP-competitive, pan-isoform inhibitor of PDK.[2] It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate (B84403) from ATP to the PDC. This mechanism of action leads to the complete inhibition of PDK activity across all four isoforms.
-
Nov3r targets the lipoamide-binding site of PDK.[2][3] This site is involved in the interaction of PDK with the E2 subunit of the PDC. By binding to this site, Nov3r allosterically inhibits the kinase activity of some PDK isoforms. Notably, this mechanism can also lead to the stimulation of other isoforms.[2]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Nov3r, focusing on their biochemical potency against PDK isoforms and their effects in a cellular context.
Table 1: Biochemical Potency (IC50) of PDK Inhibitors
| Inhibitor | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) | Mechanism of Action |
| This compound | 35 | 84 | 40 | 91 | ATP-Competitive |
| Nov3r | Potent Inhibition | Potent Inhibition | Stimulates | Stimulates | Lipoamide (B1675559) Site Binder |
Note: Specific biochemical IC50 values for Nov3r against individual isoforms are not consistently reported in the literature. One study reported an IC50 of 3 nM in a modified assay with E1/E2 as a substrate, without specifying the isoform.[2] Other reports confirm potent inhibition of PDK1 and PDK2, and stimulation of PDK3 and PDK4.[2][4]
Table 2: Cellular Activity of PDK Inhibitors in PC-3 Cells
| Inhibitor | Cellular p-PDH (Ser293) IC50 (nM) | Maximal Inhibition of p-PDH | Effect on Lactate (B86563) Production |
| This compound | 266 | Complete | Reduction |
| Nov3r | 55 | Sub-maximal (~60% reduction) | No Change |
Comparative Efficacy in Cellular Systems
Studies directly comparing this compound and Nov3r have revealed significant differences in their cellular efficacy, which appear to be linked to their distinct mechanisms of action.
While Nov3r displays a more potent IC50 for the suppression of PDC phosphorylation at serine 293 in PC-3 cells, it is unable to achieve complete inhibition, plateauing at approximately 60% reduction.[2] In contrast, this compound can achieve complete suppression of this phosphorylation mark.[2] This difference in maximal inhibition has significant downstream consequences. For instance, this compound treatment leads to a significant increase in PDC activity and a reduction in lactate production, consistent with a shift away from glycolysis and towards oxidative phosphorylation.[2] Conversely, Nov3r shows no significant effect on lactate production at the concentrations tested.[2]
These findings suggest that near-complete inhibition of PDC phosphorylation is necessary to effectively reverse the Warburg effect in cancer cells, a feat achievable with the ATP-competitive inhibitor this compound but not with the lipoamide site binder Nov3r.[2]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the PDK signaling pathway and a general workflow for comparing PDK inhibitors.
References
A Comparative Analysis of VER-246608 and Dichloroacetate (DCA) for Cancer Therapy
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of VER-246608 and dichloroacetate (B87207) (DCA), two inhibitors of pyruvate (B1213749) dehydrogenase kinase (PDK), a key enzyme in cancer metabolism. This analysis is supported by experimental data and detailed methodologies for key assays.
Introduction
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is orchestrated by key enzymes, including pyruvate dehydrogenase kinase (PDK), which inactivates the pyruvate dehydrogenase complex (PDC). Inhibition of PDK is a promising therapeutic strategy to reverse the Warburg effect and selectively target cancer cells. This guide provides a comparative analysis of two PDK inhibitors: this compound, a novel ATP-competitive pan-isoform inhibitor, and dichloroacetate (DCA), a well-studied but less potent allosteric inhibitor.
Mechanism of Action
This compound and DCA both inhibit PDK, leading to the reactivation of the PDC and a subsequent shift from glycolysis to oxidative phosphorylation. However, their binding mechanisms and inhibitory potencies differ significantly.
-
This compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of all four PDK isoforms.[1][2][3] This competitive inhibition is highly potent, with IC50 values in the nanomolar range.[4][5]
-
Dichloroacetate (DCA) acts as an allosteric inhibitor, binding to the pyruvate-binding site of PDK.[6] Its inhibitory effect is significantly weaker than that of this compound, requiring concentrations in the millimolar range to achieve a biological effect.[6][7][8]
Data Presentation
The following tables summarize the quantitative data for this compound and DCA, highlighting their differences in potency and cellular effects.
Table 1: Comparative Inhibitory Potency against PDK Isoforms
| Compound | PDK1 IC50 | PDK2 IC50 | PDK3 IC50 | PDK4 IC50 | Source(s) |
| This compound | 35 nM | 84 nM | 40 nM | 91 nM | [4][5] |
| Dichloroacetate (DCA) | - | 183 µM | - | 80 µM | [7][8] |
Table 2: Comparative Cellular Effects
| Feature | This compound | Dichloroacetate (DCA) | Source(s) |
| Cellular Potency (Anti-proliferative) | Weak in standard media; enhanced in nutrient-depleted conditions.[1][2] | Effective at mM concentrations.[9][10] | [1][2][9][10] |
| Effect on Lactate (B86563) Production | Reduction observed at µM concentrations.[4] | Reduction observed at mM concentrations.[11] | [4][11] |
| Effect on Oxygen Consumption | Increased.[1][2] | Increased.[7] | [1][2][7] |
| Induction of Apoptosis | Primarily cytostatic (cell cycle arrest at G1); no significant apoptosis induction.[1][3] | Induces apoptosis.[7] | [1][3][7] |
| Combination Therapy | Potentiates the activity of doxorubicin.[1][2] | Can enhance the effects of other chemotherapeutic agents.[12] | [1][2][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
PDK Inhibition Assay (for this compound)
This protocol describes a DELFIA-based enzyme functional assay to determine the IC50 of this compound against PDK isoforms.[4]
-
Reagents: Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4), E1 component of the PDC, ATP, assay buffer, and this compound.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the PDK isoform, E1 component, and the diluted this compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and measure the phosphorylation of the E1 component using a specific antibody and a time-resolved fluorescence detector.
-
Calculate the IC50 value from the dose-response curve.
-
Cell Viability Assay (MTT Assay for DCA)
This protocol outlines the MTT assay to assess the effect of DCA on cancer cell viability.[10][13]
-
Materials: Cancer cell line of interest, cell culture medium, DCA, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of DCA for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lactate Production Assay
This protocol describes a colorimetric assay to measure lactate production in the cell culture medium.[14]
-
Materials: Cell culture supernatant, lactate assay kit (containing lactate dehydrogenase, NAD+, and a colorimetric probe).
-
Procedure:
-
Collect the cell culture medium from cells treated with this compound or DCA.
-
In a 96-well plate, add the supernatant and the components of the lactate assay kit.
-
Incubate at room temperature for a specified time.
-
Measure the absorbance at the recommended wavelength.
-
Determine the lactate concentration using a standard curve.
-
Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)
This protocol details the use of a Seahorse XF Analyzer to measure the oxygen consumption rate, a key indicator of mitochondrial respiration.[15][16]
-
Materials: Seahorse XF Analyzer, XF cell culture microplates, Seahorse XF assay medium, and the compounds to be tested (this compound or DCA).
-
Procedure:
-
Seed cells in an XF cell culture microplate and allow them to adhere.
-
Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Load the sensor cartridge with the compounds to be injected during the assay.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the OCR in real-time, both at baseline and after the injection of the compounds.
-
Analyze the data to determine the effect of the compounds on mitochondrial respiration.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: PDK signaling pathway and points of intervention for this compound and DCA.
Caption: A typical experimental workflow for comparing the effects of this compound and DCA.
Conclusion
This compound and DCA are both inhibitors of PDK that can reverse the Warburg effect in cancer cells. However, they exhibit significant differences in their mechanism of action, potency, and cellular effects. This compound is a highly potent, pan-isoform ATP-competitive inhibitor, while DCA is a less potent, allosteric inhibitor. The anti-proliferative effect of this compound is context-dependent, being more pronounced in nutrient-depleted conditions, suggesting its potential efficacy in the tumor microenvironment.[2] In contrast, DCA demonstrates broader anti-cancer activity but at much higher concentrations.[7] The choice between these two inhibitors for research and therapeutic development will depend on the specific context, including the cancer type, the desired therapeutic window, and the potential for combination therapies. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their therapeutic potential.
References
- 1. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of pyruvate dehydrogenase complex activity by reversible phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Real Time Measurement of Hyperpolarized Lactate Production and Efflux as a Biomarker of Tumor Aggressiveness in an MR compatible 3D Cell Culture Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Sodium dichloroacetate | DCA | PDK inhibitor | TargetMol [targetmol.com]
- 9. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase II study of dichloroacetate, an inhibitor of pyruvate dehydrogenase, in combination with chemoradiotherapy for unresected, locally advanced head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
VER-246608: A Comprehensive Guide to its Selectivity for Pyruvate Dehydrogenase Kinase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VER-246608, a potent ATP-competitive inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), with other known PDK inhibitors. The information presented is supported by experimental data to validate the selectivity of this compound for the four PDK isoforms (PDK1, PDK2, PDK3, and PDK4).
Executive Summary
This compound is a novel, pan-isoform inhibitor of PDK, demonstrating similar, sub-100 nM potency against all four isoforms.[1] As an ATP-competitive inhibitor, it effectively blocks the phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex (PDC), leading to increased PDC activity, enhanced oxygen consumption, and reduced lactate (B86563) production.[2][3] This metabolic shift holds therapeutic potential in diseases characterized by altered energy metabolism, such as cancer. Kinase selectivity profiling reveals that this compound has a favorable selectivity profile, with significant binding to only a small fraction of kinases outside the PDK family.[3][4]
Comparison of PDK Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of this compound and other common PDK inhibitors against the different PDK isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) | Mechanism of Action |
| This compound | 35[1] | 84[1] | 40[1] | 91[1] | ATP-competitive |
| AZD7545 | 87[1][5] | 5.2[1] | 600[1][5] | - | Lipoamide binding site |
| Dichloroacetate (DCA) | >1,000,000[5] | ~200,000[6] | >8,000,000[5] | - | Pyruvate binding site |
| Nov3r | Potent Inhibition[7] | Potent Inhibition[7] | Stimulates[3][4] | Stimulates[3][4] | Lipoamide binding site |
Experimental Protocols
The validation of this compound's selectivity and potency involves several key experimental methodologies.
DELFIA-based Enzyme Functional Assay
This assay is a time-resolved fluorescence immunoassay used to measure the enzymatic activity of the PDK isoforms and the inhibitory effect of compounds.
Principle: A biotinylated substrate of PDK is incubated with the kinase, ATP, and the test compound (e.g., this compound). The phosphorylated substrate is then captured on a streptavidin-coated microplate. A europium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is added. After washing away unbound reagents, an enhancement solution is added, which dissociates the europium ions and forms a new, highly fluorescent chelate. The time-resolved fluorescence of this chelate is measured and is proportional to the kinase activity.
General Protocol:
-
Prepare a reaction mixture containing the specific PDK isoform, its biotinylated substrate, and ATP in a suitable kinase buffer.
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction mixture in a microplate.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the capture of the biotinylated substrate.
-
Wash the plate to remove unbound components.
-
Add a europium-labeled anti-phospho-substrate antibody and incubate.
-
Wash the plate again to remove the unbound antibody.
-
Add DELFIA Enhancement Solution and shake to develop the fluorescent signal.
-
Measure the time-resolved fluorescence using a suitable plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay
This assay measures the binding affinity of an inhibitor to a kinase.
Principle: A small fluorescently labeled molecule (tracer) that binds to the kinase's ATP pocket is used. When excited with polarized light, the small, rapidly tumbling tracer emits depolarized light. When the tracer is bound to the much larger kinase protein, its tumbling is slowed, and it emits polarized light. An inhibitor that competes with the tracer for binding to the kinase will displace the tracer, leading to a decrease in fluorescence polarization.
General Protocol:
-
Prepare a reaction mixture containing the PDK isoform and a fluorescently labeled tracer known to bind to the ATP pocket.
-
Add serial dilutions of this compound or a vehicle control to the mixture in a suitable microplate.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
The decrease in polarization is proportional to the displacement of the tracer by the inhibitor.
-
Calculate the binding affinity (e.g., Ki or IC50) from the dose-response curve.
DiscoverX KinaseScan (KINOMEscan) Selectivity Profiling
This is a high-throughput competition binding assay used to assess the selectivity of a kinase inhibitor against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
General Protocol:
-
A solution of the test compound (this compound) at a fixed concentration (e.g., 10 µM) is prepared.
-
The compound is incubated with a large panel of different DNA-tagged kinases.
-
The kinase-compound mixtures are then passed over a solid support matrix containing an immobilized, active-site directed ligand.
-
Kinases that are not bound to the test compound will bind to the immobilized ligand.
-
After a wash step to remove unbound components, the amount of kinase bound to the solid support is quantified by measuring the associated DNA tag via qPCR.
-
The results are typically expressed as a percentage of the control (no compound), with a lower percentage indicating stronger binding of the test compound to the kinase.
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the PDK signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bioline.ru [bioline.ru]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
VER-246608: A Comparative Analysis of its Efficacy in Diverse Cancer Models
For Immediate Release
This guide provides a detailed comparison of VER-246608, a novel pan-isoform inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), against other alternative compounds in various cancer models. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of all four human PDK isoforms. Its mechanism of action disrupts the metabolic strategy of cancer cells known as the Warburg effect, where cells favor glycolysis even in the presence of oxygen. By inhibiting PDK, this compound reactivates the pyruvate dehydrogenase complex (PDC), shunting glucose metabolism from lactate (B86563) production towards mitochondrial respiration. While a promising therapeutic agent, its efficacy is highly context-dependent, showing significantly greater anti-proliferative effects under nutrient-depleted conditions that mimic the tumor microenvironment. This guide presents a cross-validation of these effects and compares its performance with other known PDK inhibitors.
Mechanism of Action: Reversing the Warburg Effect
This compound targets and inhibits pyruvate dehydrogenase kinase (PDK), a key enzyme in cellular metabolism. PDK's primary role is to phosphorylate and thereby inactivate the pyruvate dehydrogenase complex (PDC). The PDC is a critical gateway for pyruvate, the end product of glycolysis, to enter the tricarboxylic acid (TCA) cycle in the mitochondria for efficient energy production through oxidative phosphorylation. In many cancer cells, PDK is overexpressed, leading to an inactivated PDC and a metabolic shift towards aerobic glycolysis (the Warburg effect).
By inhibiting all PDK isoforms, this compound prevents the phosphorylation of the PDC, maintaining it in an active state. This promotes the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle. This metabolic reprogramming increases oxygen consumption and reduces lactate production, effectively reversing the Warburg phenotype.[1][2]
Caption: this compound inhibits PDK, promoting PDC activity and mitochondrial respiration.
Performance Comparison with Alternative PDK Inhibitors
This compound's ATP-competitive binding mode and pan-isoform inhibition offer advantages over other PDK inhibitors that target different binding sites or have weaker activity.
Biochemical Potency
| Compound | Target Isoforms | IC50 (nM) | Binding Site |
| This compound | PDK1, PDK2, PDK3, PDK4 | 35, 84, 40, 91 | ATP-competitive[3] |
| Nov3r | Not specified | Sub-maximal inhibition | Lipoamide-binding site[1][2] |
| Dichloroacetate (DCA) | Pan-isoform | Weak (mM range) | Allosteric pyruvate-binding site[4] |
| AZD7545 | PDK2 | High affinity (IC50 not specified) | Lipoamide-binding site[4] |
| New Compounds (7 & 11) | PDK1 | < 1,000 | ATP-competitive[5] |
Anti-proliferative Effects in Cancer Cell Lines
The anti-cancer activity of this compound is significantly enhanced under nutrient stress, a condition often found in solid tumors.
| Cancer Model | Treatment Conditions | This compound Efficacy | Comparison with Alternatives |
| PC-3 (Prostate Cancer) | Standard Media | Weakly anti-proliferative[1][6] | - |
| Low Glucose/Serum | Enhanced cytostatic effect[1][6] | Nov3r: Showed no cellular activity.[1][2] | |
| Combination with Doxorubicin (B1662922) | Potentiated doxorubicin activity[1][2] | - | |
| ES-2 (Ovarian Cancer) | Combination with Doxorubicin | Potentiated doxorubicin activity[4] | - |
| K562 (Chronic Myelogenous Leukemia) | Not specified | Anti-proliferative[2] | - |
| NCI-H1975 (Non-Small Cell Lung Cancer) | Normoxia | Weakly anti-proliferative[5] | Compounds 7 & 11: Also weak activity.[5] |
| Hypoxia | Weakly anti-proliferative[5] | Compounds 7 & 11: Demonstrated strong inhibition (EC50 values of 4.28 µM and 3.59 µM, respectively), outperforming this compound.[5] |
Detailed Experimental Protocols
Cell Proliferation Assays
-
Sulforhodamine B (SRB) Assay (for adherent cells):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 120 hours).
-
The cells are then fixed with 10% (w/v) trichloroacetic acid.
-
After washing, the fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base.
-
The absorbance is read at 510 nm to determine cell mass, which is proportional to cell number.[4]
-
-
MTT Assay:
-
Cells are seeded in 96-well plates.
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the media.
-
Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are solubilized with an organic solvent (e.g., DMSO).
-
The absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[5]
-
Biochemical Kinase Activity Assay
-
Recombinant human PDK1 is incubated with the test inhibitor at various concentrations.
-
The kinase reaction is initiated by adding the substrate (PDC E1α peptide) and ATP.
-
The reaction is allowed to proceed for a set time at room temperature.
-
The amount of ADP produced is quantified using a commercial kit, such as the ADP-Glo™ Kinase Assay, which measures luminescence.
-
IC50 values are determined from the dose-response curves.[5]
Western Blot for PDC Phosphorylation
-
Cancer cells are treated with the PDK inhibitor for a designated time (e.g., 12 hours).
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the PDC E1α subunit (e.g., p-Ser293).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
The signal is visualized using a chemiluminescent substrate. A loading control (e.g., total PDC or a housekeeping protein) is used for normalization.[5]
Metabolic Assays
-
L-Lactate and D-Glucose Measurement:
-
Cells are treated with the inhibitor in media with defined glucose concentrations.
-
After a specific incubation period (e.g., 1-24 hours), the culture medium is collected.
-
The concentrations of L-lactate and D-glucose in the medium are measured using specific colorimetric or fluorometric assay kits according to the manufacturer's instructions. A decrease in glucose consumption and lactate production is indicative of a shift away from glycolysis.[3]
-
Experimental and Logical Workflows
Caption: General workflow for the cross-validation of a PDK inhibitor like this compound.
Conclusion
This compound is a well-characterized, potent pan-PDK inhibitor that effectively reverses the Warburg effect in cancer cells. Its anti-proliferative activity is most prominent under nutrient-depleted conditions, suggesting its potential efficacy in the tumor microenvironment. While it outperforms older, non-ATP competitive inhibitors like Nov3r and DCA in terms of potency and cellular activity, newer compounds may offer advantages in specific contexts, such as hypoxia. The data presented underscores the importance of cross-validating the effects of metabolic inhibitors in diverse cancer models and under various microenvironmental conditions to fully understand their therapeutic potential. Combination therapies, such as with doxorubicin, also represent a promising avenue for future investigation.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
A Head-to-Head Comparison: VER-246608 vs. RNAi-Based PDK Knockdown for Efficacy in Cellular Metabolism Research
For researchers in cellular metabolism, oncology, and drug development, targeting Pyruvate (B1213749) Dehydrogenase Kinase (PDK) offers a promising strategy to modulate the Warburg effect and influence cell fate. The choice between a small molecule inhibitor, such as VER-246608, and a genetic knockdown approach using RNA interference (RNAi) is critical and depends on the specific experimental goals. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in making an informed decision.
Introduction to PDK Inhibition
Pyruvate Dehydrogenase Kinase (PDK) is a family of four mitochondrial serine kinase isozymes (PDK1-4) that play a crucial role in cellular energy metabolism. By phosphorylating and inactivating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC), PDK acts as a gatekeeper, shunting pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate (B86563) production, a hallmark of cancer cells known as the Warburg effect.[1][2] Inhibiting PDK reverses this process, promoting oxidative phosphorylation and potentially inducing cytostasis or apoptosis in cancer cells. This compound is a potent, ATP-competitive, pan-isoform inhibitor of PDK, while RNAi (using siRNA or shRNA) reduces PDK expression at the translational level.
Mechanism of Action: A Tale of Two Strategies
This compound: Direct Enzymatic Inhibition
This compound functions by binding to the ATP-binding pocket of all four PDK isoforms, preventing the kinase from phosphorylating its substrate, the PDC.[3][4] This leads to a rapid increase in active PDC, thereby enhancing the conversion of pyruvate to acetyl-CoA and boosting mitochondrial respiration.[1] Its action is typically rapid and reversible upon removal of the compound.
RNAi: Silencing Gene Expression
RNA interference (RNAi) utilizes short interfering RNA (siRNA) or short hairpin RNA (shRNA) to achieve post-transcriptional gene silencing. These small RNA molecules are processed by the cell's machinery and guide the RNA-induced silencing complex (RISC) to cleave the target PDK mRNA. This degradation of mRNA prevents the synthesis of the PDK protein, leading to a sustained, though slower, reduction in its cellular levels. This approach can be tailored to target specific PDK isoforms.
Efficacy and Cellular Effects: A Quantitative Comparison
The choice between this compound and RNAi often hinges on the desired specificity, timing, and the extent of pathway modulation.
| Feature | This compound | RNAi (siRNA/shRNA) |
| Target | All four PDK isoforms (Pan-isoform)[3][5] | Can be designed to be isoform-specific |
| Mechanism | ATP-competitive enzymatic inhibition[3] | mRNA degradation, inhibition of translation |
| Onset of Action | Rapid (minutes to hours)[5] | Slower (24-72 hours for protein depletion)[6][7] |
| Duration of Effect | Transient, dependent on compound half-life | Can be transient (siRNA) or stable (shRNA) |
| Reported Efficacy | IC50 Values: - PDK1: 35 nM - PDK2: 84 nM - PDK3: 40 nM - PDK4: 91 nM[5] | Knockdown Efficiency: - Typically >75% reduction in mRNA/protein levels is considered functional.[7] Potent shRNAs can achieve >85% knockdown.[7] |
| Cellular Readouts | - Increased PDC activity[1] - Decreased phosphorylation of PDC E1α (Ser293)[5] - Reduced lactate production[5] - Increased oxygen consumption[1] - Context-dependent cytostasis, enhanced in nutrient-depleted conditions[1][3] | - Reduced PDK protein and mRNA levels - Previous studies showed effects on cell survival under hypoxia[3] |
Visualizing the Methodologies
PDK Signaling Pathway and Point of Intervention
Caption: PDK phosphorylates PDC, promoting the Warburg effect. This compound directly inhibits PDK enzyme activity, while RNAi prevents PDK protein synthesis.
Experimental Protocols
Protocol 1: PDK Inhibition using this compound
This protocol describes the treatment of cultured cells with this compound to assess its effect on cellular endpoints.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
DMSO (vehicle control)
-
Culture plates (e.g., 6-well for Western blot, 96-well for viability assays)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of treatment.[8] Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in a complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.1%.[8]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 24, 48, or 72 hours), depending on the endpoint being measured. For acute effects on phosphorylation, shorter time points are sufficient.[5] For effects on cell proliferation, longer incubation is required.
-
Endpoint Analysis: Harvest cells for downstream analysis, such as Western blotting to check p-PDC levels or cell viability assays (e.g., MTT, CellTiter-Glo).
Protocol 2: PDK Knockdown using siRNA (Transient)
This protocol provides a general guideline for transiently knocking down PDK expression using siRNA.
Materials:
-
siRNA targeting a specific PDK isoform and a non-targeting control siRNA
-
Optimized siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they are 60-80% confluent at the time of transfection.[9][10]
-
siRNA-Lipid Complex Formation:
-
Solution A: In an RNase-free tube, dilute the siRNA (e.g., to a final concentration of 10-25 nM) in a reduced-serum medium.[11]
-
Solution B: In a separate tube, dilute the transfection reagent in a reduced-serum medium according to the manufacturer's instructions.
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 5-15 minutes to allow complexes to form.[9][11]
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for knockdown should be determined empirically but is typically assessed at 48 hours for protein analysis.[6]
-
Validation: Harvest cells to validate knockdown efficiency by qRT-PCR (for mRNA levels) and Western blotting (for protein levels).
Protocol 3: PDK Knockdown using shRNA (Stable)
This protocol describes the creation of a stable cell line with continuous PDK knockdown using lentiviral-mediated shRNA delivery.
Materials:
-
Lentiviral particles containing shRNA targeting a PDK isoform and a non-target control
-
Polybrene® or other transduction enhancers
-
Puromycin or other selection antibiotic
Procedure:
-
Transduction:
-
Selection: 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the medium. The concentration should be predetermined from a kill curve.[15]
-
Expansion: Replace the selection medium every 3-4 days until resistant colonies appear.[15]
-
Validation: Expand individual resistant clones and validate PDK knockdown using qRT-PCR and Western blotting.
Experimental Workflow Diagrams
Caption: Experimental workflow for using the small molecule inhibitor this compound.
Protocols for Efficacy Quantification
Protocol 4: Quantifying mRNA Knockdown by qRT-PCR
Real-time quantitative reverse transcription PCR (RT-qPCR) is the gold standard for measuring mRNA levels to confirm gene knockdown.[16][17]
Procedure:
-
RNA Extraction: Isolate total RNA from control and knockdown cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.[17]
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix (e.g., SYBR® Green), primers specific for the PDK isoform of interest, and primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Run the reaction in a real-time PCR machine. Calculate the relative expression of the PDK mRNA using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[18]
Protocol 5: Quantifying Protein Knockdown by Western Blot
Western blotting is essential to confirm that mRNA knockdown translates to a reduction in protein levels.[19][20]
Procedure:
-
Cell Lysis: Lyse control and knockdown cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[21]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the PDK isoform.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) on the same blot.[21]
-
-
Detection and Quantification: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[19] Quantify the band intensities using image analysis software, normalizing the PDK protein signal to the loading control.[21]
Logical Comparison and Conclusion
The decision to use this compound or RNAi depends on the research question.
Caption: Key advantages and disadvantages of this compound versus RNAi for PDK inhibition.
-
Choose this compound for experiments requiring acute, potent, and pan-isoform inhibition of PDK activity. It is ideal for studying the immediate metabolic consequences of blocking the entire PDK node and for high-throughput screening applications. Its efficacy under nutrient stress suggests it may be particularly relevant for mimicking the tumor microenvironment.[1][3]
-
Choose RNAi when the goal is to understand the specific role of an individual PDK isoform over a longer duration. Stable knockdown with shRNA is particularly powerful for creating cellular models to study the chronic effects of depleting a single PDK enzyme, which is not possible with a pan-inhibitor.
Ultimately, the most robust studies often employ both methods orthogonally. Using RNAi to knockdown a specific isoform and then treating with this compound can help dissect the individual versus combined roles of the PDK enzymes, providing a more complete picture of their function in health and disease.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimizing siRNA Transfection | Thermo Fisher Scientific - CL [thermofisher.com]
- 7. Defining the optimal parameters for hairpin-based knockdown constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. genscript.com [genscript.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. scbt.com [scbt.com]
- 14. manuals.cellecta.com [manuals.cellecta.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Quantification of mRNA using real-time RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 17. 定量反轉錄 PCR (RT-qPCR)的基本原理 | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. gene-quantification.de [gene-quantification.de]
- 19. benchchem.com [benchchem.com]
- 20. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Guide to western blot quantification | Abcam [abcam.com]
Head-to-Head Comparison: VER-246608 and AZD7545 in Pyruvate Dehydrogenase Kinase Inhibition
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of two key inhibitors of pyruvate (B1213749) dehydrogenase kinase (PDK), VER-246608 and AZD7545. Both small molecules have been investigated for their therapeutic potential in modulating cellular metabolism, albeit with distinct biochemical profiles and proposed applications. This document synthesizes available experimental data to offer an objective side-by-side evaluation of their performance, mechanism of action, and isoform selectivity.
Executive Summary
This compound and AZD7545 are both inhibitors of pyruvate dehydrogenase kinase (PDK), a family of enzymes that play a crucial role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC). The PDC is a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK, these compounds lead to the activation of PDC, thereby promoting mitochondrial respiration.
While both compounds target PDK, they exhibit fundamental differences in their binding modes, isoform selectivity, and overall biological effects. This compound is a pan-isoform, ATP-competitive inhibitor, capable of completely suppressing PDK activity. In contrast, AZD7545 is a selective, non-ATP competitive inhibitor of PDK1 and PDK2, which binds to the lipoamide-binding pocket and results in sub-maximal inhibition. These differences have significant implications for their potential therapeutic applications, with this compound being explored in oncology and AZD7545 initially investigated for type 2 diabetes.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and AZD7545 based on available in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | PDK1 (nM) | PDK2 (nM) | PDK3 (nM) | PDK4 (nM) | Reference |
| This compound | 35 | 84 | 40 | 91 | [1] |
| AZD7545 | 36.8 | 6.4 | Not Inhibited | Stimulates | [2][3] |
Table 2: Cellular Activity and Effects
| Parameter | This compound | AZD7545 | Reference |
| Cellular Biomarker Modulation (p(Ser293)E1α IC50) | 266 nM (complete suppression) | Not explicitly stated, but lipoamide (B1675559) site inhibitors show sub-maximal suppression | [4][5] |
| Effect on PDC Activity | Increased PDC activity | Increased PDH activity (EC50 of 5.2 nM with recombinant PDHK2) | [4][6][7] |
| Effect on Lactate (B86563) Production | 21% and 42% reduction with 9 µM and 27 µM in PC-3 cells | Not explicitly stated | [1] |
| Effect on Glucose Consumption | Decreased at concentrations that reduce lactate production | In vivo, improves blood glucose control in obese Zucker rats | [1][6][7] |
| Anti-proliferative Activity | Weak in standard media; enhanced under nutrient depletion | Not a primary focus of cited studies | [4][8][9] |
Mechanism of Action and Signaling Pathways
Both this compound and AZD7545 ultimately lead to the activation of the Pyruvate Dehydrogenase Complex (PDC) by inhibiting Pyruvate Dehydrogenase Kinase (PDK). However, their mechanisms of inhibition and isoform specificities differ significantly.
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the PDK enzymes, preventing the phosphorylation of the E1α subunit of the PDC.[1][4][8] As a pan-isoform inhibitor, it targets all four PDK isoforms (PDK1-4) with similar potency.[1] This leads to a complete and widespread activation of the PDC.
AZD7545 is a non-ATP competitive inhibitor that binds to the lipoyl-binding pocket of PDK.[10] This binding disrupts the interaction between PDK and the inner lipoyl-bearing domain of the dihydrolipoyl transacetylase (E2) component of the PDC.[2][10] AZD7545 is selective for PDK1 and PDK2 and has been reported to stimulate the activity of PDK4.[2][3][11]
Caption: Comparative mechanism of action of this compound and AZD7545.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols cited in the comparison of this compound and AZD7545.
In Vitro Kinase Assay (DELFIA-based functional assay for this compound)
This assay is designed to measure the enzymatic activity of PDK isoforms and the inhibitory effects of compounds like this compound.
-
Reagents: Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4), E1/E2 substrate, ATP, and the test compound (this compound).
-
Procedure:
-
PDK isoforms are incubated with the E1/E2 substrate in the presence of varying concentrations of the test compound.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The level of phosphorylation of the E1α subunit is quantified using a dissociation-enhanced lanthanide fluoroimmunoassay (DELFIA).
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[4]
Cellular Biomarker Modulation (p(Ser293)E1α MSD ELISA for this compound)
This assay quantifies the phosphorylation of the E1α subunit of PDC at Serine 293 in a cellular context, providing a measure of target engagement.
-
Cell Culture: Cancer cell lines (e.g., PC-3) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the test compound (this compound or Nov3r, a compound similar to AZD7545) for a specified duration.
-
Lysis: Cells are lysed to extract proteins.
-
ELISA: A Meso Scale Discovery (MSD) electrochemiluminescence-based ELISA is used to measure the levels of phosphorylated E1α (p(Ser293)E1α).
-
Data Analysis: The IC50 value for the suppression of E1α phosphorylation is calculated.[4][5]
Cell Proliferation Assay (Sulforhodamine B assay for this compound)
This assay is used to assess the effect of a compound on cell growth.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compound for an extended period (e.g., 120 hours).
-
Fixation and Staining: Cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Measurement: The absorbance of the solubilized dye is measured, which is proportional to the cell mass.
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells.[4][5]
Experimental Workflows
The following diagram illustrates a typical workflow for evaluating and comparing PDK inhibitors like this compound and AZD7545.
Caption: A typical experimental workflow for comparing PDK inhibitors.
Conclusion
This compound and AZD7545 represent two distinct classes of PDK inhibitors. This compound, as a pan-isoform ATP-competitive inhibitor, offers the potential for complete and broad inhibition of PDK activity. This may be advantageous in therapeutic areas like oncology where a profound metabolic shift is desired. However, its cytostatic effects appear to be context-dependent, with greater efficacy observed under nutrient-deprived conditions that may mimic the tumor microenvironment.[4][8][9]
AZD7545, on the other hand, is a more selective, non-ATP competitive inhibitor of PDK1 and PDK2. Its development was initially focused on metabolic diseases like type 2 diabetes, where a more targeted modulation of glucose metabolism is desired.[11][12] The observation that lipoamide-site inhibitors may not achieve complete suppression of PDC phosphorylation and can stimulate PDK4 activity suggests a different and potentially more nuanced biological outcome compared to ATP-competitive inhibitors.[5]
The choice between these or similar inhibitors will ultimately depend on the specific therapeutic goal and the desired level of engagement with the PDK-PDC signaling axis. This guide provides a foundational comparison to aid researchers in their evaluation and selection of appropriate tools for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation of VER-246608's Potentiation of Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VER-246608's performance in potentiating chemotherapeutic agents against other alternatives, supported by experimental data. This compound is a novel, potent, and selective ATP-competitive pan-isoform inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3][4] By inhibiting PDK, this compound disrupts the metabolic process known as the Warburg effect, where cancer cells favor glycolysis for energy production even in the presence of oxygen.[1][2][3][4] This guide summarizes key findings, presents comparative data, and provides detailed experimental methodologies to assist researchers in evaluating the potential of this compound in combination cancer therapy.
Potentiation of Doxorubicin (B1662922) by this compound
This compound has been demonstrated to enhance the cytotoxic effects of the chemotherapeutic agent doxorubicin in specific cancer cell lines. Combination studies revealed that this compound achieved a significant potentiation of doxorubicin in PC-3 (prostate cancer) and ES-2 (ovarian cancer) cells.[3]
| Cell Line | Chemotherapeutic Agent | Fold Potentiation with this compound |
| PC-3 | Doxorubicin | 2-fold |
| ES-2 | Doxorubicin | 3-fold |
Comparative Analysis of PDK Inhibitors
This compound's performance can be benchmarked against other known PDK inhibitors, such as Nov3r and Dichloroacetate (DCA).
| Feature | This compound | Nov3r | Dichloroacetate (DCA) |
| Mechanism of Action | ATP-competitive pan-isoform PDK inhibitor[1][2][3][4] | Lipoamide binding site inhibitor of PDK[3] | Allosteric pyruvate binding site inhibitor of PDK[2][3] |
| Potency | High potency (sub-100 nM range for all four PDK isoforms)[2] | Sub-maximal inhibition of PDK activity[3][4] | Weak inhibitor (requires mM concentrations)[2][3] |
| Combination with Doxorubicin | Potentiates activity in PC-3 and ES-2 cells[3] | No evidence of cellular activity or potentiation reported in the same study[3][4] | Antagonized doxorubicin activity in one report[3] |
| Clinical Development | Preclinical | Preclinical | Investigated in clinical trials for cancer therapy[5][6][7][8] |
Experimental Protocols
Cell Viability and Chemotherapeutic Potentiation Assay (Sulforhodamine B Assay)
This protocol is based on the methodology likely employed in the key studies evaluating this compound and is a standard method for assessing cell density and cytotoxicity.[9][10][11][12][13]
1. Cell Seeding:
-
Cancer cell lines (e.g., PC-3, ES-2) are seeded into 96-well plates at an appropriate density to ensure exponential growth during the experiment.
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Cells are treated with a dilution series of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a fixed concentration of this compound.
-
Control wells with vehicle (e.g., DMSO) are included.
-
The plates are incubated for a specified period (e.g., 72 hours).
3. Cell Fixation:
-
After incubation, the supernatant is discarded, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Plates are incubated at 4°C for 1 hour.
4. Staining:
-
The TCA is washed away with water, and the plates are air-dried.
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.
5. Washing:
-
Unbound SRB is removed by washing four times with 1% (v/v) acetic acid.
-
The plates are air-dried.
6. Solubilization and Absorbance Measurement:
-
The protein-bound SRB dye is solubilized by adding 10 mM Tris base solution to each well.
-
The absorbance is read at 510 nm using a microplate reader.
7. Data Analysis:
-
The absorbance values are proportional to the cellular protein mass.
-
IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves.
-
The fold potentiation is determined by comparing the IC50 of the chemotherapeutic agent alone to its IC50 in the presence of this compound.
Visualizations
Caption: Workflow for assessing chemotherapeutic potentiation.
Caption: Mechanism of this compound action on the PDK pathway.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase II study of dichloroacetate, an inhibitor of pyruvate dehydrogenase, in combination with chemoradiotherapy for unresected, locally advanced head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dichloroacetate should be considered with platinum-based chemotherapy in hypoxic tumors rather than as a single agent in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. ccnm.edu [ccnm.edu]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
Independent Verification of VER-246608's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the pan-isoform pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitor, VER-246608, with other known PDK inhibitors. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's mechanism of action and to compare its performance against relevant alternatives.
Executive Summary
This compound is a potent, ATP-competitive, pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3][4] By inhibiting all four PDK isoforms, this compound activates the pyruvate dehydrogenase complex (PDC), leading to a metabolic shift from glycolysis to mitochondrial respiration. This guide compares the biochemical potency and cellular activity of this compound with three other PDK inhibitors: AZD7545, Dichloroacetate (DCA), and Nov3r. Each of these alternatives exhibits a distinct mechanism of action, providing a broad context for evaluating this compound.
Data Presentation
Table 1: Biochemical Potency of PDK Inhibitors (IC50 nM)
| Inhibitor | PDK1 (nM) | PDK2 (nM) | PDK3 (nM) | PDK4 (nM) | Mechanism of Action |
| This compound | 35[1][2] | 84[1][2] | 40[1][2] | 91[1][2] | ATP-Competitive |
| AZD7545 | 36.8 - 87[5][6][7][8] | 5.2 - 6.4[6][7][8] | 600[5][6] | Stimulates (>10 nM)[8] | Lipoamide Binding Site |
| Dichloroacetate (DCA) | >1,000,000 (Ki ~1 mM)[5] | 183,000[9][10] | >1,000,000 (Ki ~8 mM)[5] | 80,000[9][10] | Pyruvate Binding Site |
| Nov3r | Potent Inhibition[11] | Potent Inhibition[11] | Stimulates[11][12] | Stimulates[11][12] | Lipoamide Binding Site |
Note: IC50 values can vary based on assay conditions. Data is aggregated from multiple sources.
Table 2: Cellular Activity of PDK Inhibitors
| Inhibitor | Cell Line | Effect | Concentration |
| This compound | PC-3 | 21% reduction in L-lactate | 9 µM[1] |
| PC-3 | 42% reduction in L-lactate | 27 µM[1] | |
| PC-3 | ↓ p(Ser293)E1α (IC50) | 266 nM[1] | |
| Dichloroacetate (DCA) | Melanoma Cell Lines | ↑ OCR:ECAR ratio | Dose-dependent[13] |
| HNSCC | ↓ Lactate (B86563) Production | 5-20 mM[14] | |
| Nov3r | PC-3 | No change in L-lactate | Up to 27 µM[12] |
| PC-3 | ↓ p(Ser293)E1α (IC50) | 55 nM[11][12] |
Signaling Pathway and Experimental Workflows
To elucidate the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the PDK signaling pathway and a general experimental workflow.
Caption: PDK signaling pathway and points of inhibition.
Caption: General workflow for PDK inhibitor evaluation.
Experimental Protocols
PDK Isoform Inhibition Assay (DELFIA-based)
This protocol is adapted from the methodology used to determine the IC50 values of this compound.[1]
-
Objective: To measure the in vitro potency of a compound in inhibiting the kinase activity of a specific PDK isoform.
-
Materials:
-
Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)
-
Recombinant human PDH-E1α substrate
-
ATP
-
DELFIA assay reagents (assay buffer, wash buffer, enhancement solution)
-
Anti-rabbit IgG-Eu-N1 secondary antibody
-
Primary antibody against phosphorylated PDH-E1α (e.g., anti-pSer293)
-
96-well assay plates
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant PDH-E1α substrate, and the respective recombinant PDK isoform.
-
Add the test inhibitor at various concentrations to the reaction mixture in the assay plate. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 1 hour) at 30°C.
-
Stop the reaction and transfer the mixture to an antibody-coated plate that captures the PDH-E1α substrate.
-
Add the primary antibody against the phosphorylated PDH-E1α and incubate.
-
Wash the plate and add the Europium-labeled secondary antibody.
-
After a final wash, add DELFIA Enhancement solution.
-
Measure the time-resolved fluorescence. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve.
-
Cellular Proliferation Assay (Sulforhodamine B - SRB)
This protocol is a general procedure for assessing cytotoxicity.[15][16][17]
-
Objective: To determine the effect of a compound on cell viability and proliferation.
-
Materials:
-
Adherent cancer cell line (e.g., PC-3)
-
Complete culture medium
-
Test inhibitor
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72-120 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water to remove TCA and unbound cells.
-
Air dry the plates completely.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates completely.
-
Solubilize the protein-bound dye by adding Tris base solution to each well.
-
Measure the absorbance at 510-570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).
-
L-Lactate Production Assay
This protocol outlines a general method for measuring extracellular lactate.[18][19][20]
-
Objective: To quantify the amount of L-lactate secreted by cells into the culture medium as an indicator of glycolytic activity.
-
Materials:
-
Cancer cell line
-
Culture medium
-
Test inhibitor
-
L-Lactate assay kit (containing lactate dehydrogenase, NAD+, and a colorimetric or fluorometric probe)
-
96-well plates
-
-
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Replace the medium with fresh medium containing various concentrations of the test inhibitor.
-
Incubate for a defined period (e.g., 1-24 hours).
-
Collect the cell culture supernatant.
-
Prepare L-lactate standards according to the assay kit instructions.
-
Add the standards and supernatant samples to a new 96-well plate.
-
Add the reaction mixture from the assay kit to each well.
-
Incubate as recommended by the manufacturer (e.g., 30 minutes at 37°C).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the L-lactate concentration in the samples based on the standard curve.
-
Normalize the lactate levels to cell number or protein concentration if necessary.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate Dehydrogenase Kinase (PDK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 18. fn-test.com [fn-test.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. prod-docs.megazyme.com [prod-docs.megazyme.com]
VER-246608: A Comparative Guide to its ATP-Competitive Inhibition of Pyruvate Dehydrogenase Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VER-246608, a potent ATP-competitive inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), with other known PDK inhibitors. The information presented is curated from publicly available experimental data to offer an objective analysis of its performance and mechanism of action.
Executive Summary
This compound is a novel, pan-isoform ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] It has been shown to disrupt Warburg metabolism, a hallmark of many cancer cells, by preventing the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC).[3][4] This guide compares this compound's inhibitory profile and mechanism with other PDK inhibitors, including those with different binding sites and other ATP-competitive molecules.
Mechanism of Action: ATP-Competitive Inhibition
This compound exerts its inhibitory effect by directly competing with ATP for the nucleotide-binding pocket of the PDK enzymes.[1][2] This binding prevents the transfer of a phosphate (B84403) group from ATP to the E1α subunit of the PDC, thereby maintaining the PDC in its active, unphosphorylated state. An active PDC facilitates the conversion of pyruvate to acetyl-CoA, a critical step that links glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
In contrast, other classes of PDK inhibitors function through different mechanisms:
-
Lipoamide (B1675559) Site Inhibitors (e.g., Nov3r, AZD7545): These inhibitors bind to the lipoamide-binding pocket of PDK, preventing its interaction with the PDC.[5][6]
-
Allosteric Inhibitors (e.g., Dichloroacetate - DCA): DCA binds to the pyruvate-binding site on PDK, an allosteric site distinct from the ATP-binding pocket, leading to the inhibition of the kinase.[5][7]
Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected PDK inhibitors against the four human PDK isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | Target | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) | Mechanism of Action |
| This compound | Pan-PDK | 35[8] | 84[8] | 40[8] | 91[8] | ATP-Competitive |
| Nov3r | PDK | - | Potent Inhibition[6] | Stimulates[9] | Stimulates[9] | Lipoamide Site |
| Dichloroacetate (DCA) | Pan-PDK | - | 183,000[10] | - | 80,000[10] | Allosteric |
| AZD7545 | PDK1/2 | 36.8[11] | 6.4[11] | 600[12] | >10,000 (stimulates)[9] | Lipoamide Site |
| Radicicol | PDK1/3 | 230,000[11] | - | 400,000[11] | - | ATP-Competitive |
| M77976 | PDK4 | - | - | - | 648,000[1][2] | ATP-Competitive |
| PS10 | Pan-PDK | 2,100[3][13] | 800[3][13] | 21,300[3][13] | 760[3][13] | ATP-Competitive |
Data not available is denoted by "-".
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams illustrate the PDK signaling pathway and a general workflow for assessing inhibitor efficacy.
Caption: The PDK signaling pathway illustrating the points of inhibition by different classes of inhibitors.
Caption: A generalized experimental workflow for evaluating the efficacy of PDK inhibitors.
Detailed Experimental Protocols
Phospho-PDH E1α (Ser293) MSD ELISA
This assay quantifies the level of phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex at Serine 293, a direct marker of PDK activity in a cellular context. The Meso Scale Discovery (MSD) electrochemiluminescence platform is utilized for its high sensitivity and wide dynamic range.
Materials:
-
MSD MULTI-ARRAY 96-well plates coated with capture antibody for total PDH E1α.
-
SULFO-TAG labeled detection antibody specific for phospho-PDH E1α (Ser293).
-
Lysis Buffer (e.g., MSD Tris Lysis Buffer with protease and phosphatase inhibitors).
-
MSD Read Buffer T.
-
Tris Wash Buffer.
-
Cancer cell lines of interest.
-
This compound and other test inhibitors.
Protocol:
-
Cell Culture and Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the inhibitors or vehicle control for the desired time period.
-
Cell Lysis: Aspirate the culture medium and wash the cells with cold PBS. Add 50 µL of complete lysis buffer to each well and incubate on ice for 30 minutes with gentle shaking.
-
Plate Preparation and Sample Incubation: Wash the MSD plate three times with 300 µL/well of Tris Wash Buffer. Add 25 µL of cell lysate to each well. Seal the plate and incubate for 1 hour at room temperature with vigorous shaking.
-
Detection Antibody Incubation: Wash the plate three times with Tris Wash Buffer. Add 25 µL of the SULFO-TAG labeled detection antibody solution to each well. Seal the plate and incubate for 1 hour at room temperature with vigorous shaking.
-
Reading: Wash the plate three times with Tris Wash Buffer. Add 150 µL of 1X Read Buffer T to each well. Analyze the plate on an MSD SECTOR Imager. The intensity of the emitted light is proportional to the amount of phosphorylated PDH E1α.
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Tris base solution (10 mM, pH 10.5).
-
1% Acetic acid.
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Treatment: Following the treatment of cells with inhibitors as described above, terminate the experiment by fixing the cells.
-
Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates four times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
Conclusion
This compound stands out as a potent, pan-isoform ATP-competitive inhibitor of PDK. Its distinct mechanism of action, directly targeting the ATP-binding pocket, differentiates it from other classes of PDK inhibitors such as those targeting the lipoamide or allosteric sites. The provided quantitative data demonstrates its high potency across all PDK isoforms. In contrast, other inhibitors show isoform selectivity, different mechanisms of action, and in some cases, significantly lower potency. This guide provides researchers with the foundational information to objectively evaluate this compound in the context of other available PDK inhibitors for their specific research and drug development needs.
References
- 1. M77976 | PDK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyruvate Dehydrogenase Kinase (PDK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mesoscale.com [mesoscale.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radicicol | PDK1/PDK3 inhibitor | Probechem Biochemicals [probechem.com]
- 12. PS10 | pan-PDK?inhibitor | CAS 1564265-82-2 | PDK 抑制剂 | 美国InvivoChem [invivochem.cn]
- 13. medchemexpress.com [medchemexpress.com]
Assessing the Reproducibility of VER-246608 Experimental Results: A Comparative Guide
This guide provides a comparative analysis of the experimental data available for VER-246608, a novel pan-isoform inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), to assess the reproducibility of its reported effects. By presenting key quantitative data in a structured format, detailing experimental methodologies, and visualizing the underlying biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to critically evaluate and potentially replicate the experimental outcomes associated with this compound and its alternatives.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor that targets all four isoforms of pyruvate dehydrogenase kinase (PDK-1, 2, 3, and 4).[1][2][3][4][5][6][7][8] PDKs are mitochondrial enzymes that play a crucial role in cellular metabolism by phosphorylating and thereby inhibiting the pyruvate dehydrogenase complex (PDC).[1][4] PDC, in turn, catalyzes the conversion of pyruvate to acetyl-CoA, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
By inhibiting PDK, this compound leads to an increase in PDC activity, which promotes the flux of pyruvate into the TCA cycle for oxidative phosphorylation, rather than its conversion to lactate (B86563) (the Warburg effect).[1][3][4][5][7][8][9] This shift in metabolism has been shown to be particularly effective in nutrient-depleted conditions, mimicking the tumor microenvironment.[1][3][4][5][7][8][9]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy and cellular activity data for this compound in comparison to other PDK inhibitors.
Table 1: Biochemical Potency of PDK Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PDK-1 | 35 | DELFIA-based enzyme functional assay | [2][10] |
| PDK-2 | 84 | DELFIA-based enzyme functional assay | [2][10] | |
| PDK-3 | 40 | DELFIA-based enzyme functional assay | [2][10] | |
| PDK-4 | 91 | DELFIA-based enzyme functional assay | [2][10] | |
| Nov3r | PDK-1 | >10,000 | Not specified | [1] |
| PDK-2 | 3 | Modified assay with E1/E2 substrate | [1] | |
| PDK-3 | Stimulated activity | DELFIA-based enzyme functional assay | [1] | |
| PDK-4 | Stimulated activity | DELFIA-based enzyme functional assay | [1] | |
| Compound 7 | PDK-1 | 620 | Not specified | [11] |
| Compound 11 | PDK-1 | 410 | Not specified | [11] |
Table 2: Cellular Activity of this compound in PC-3 Cancer Cells
| Parameter | Condition | This compound Concentration | Result | Reference |
| pSer293 E1α IC50 | Not specified | 266 nM | Inhibition of PDC phosphorylation | [1][2] |
| L-Lactate Production | D-glucose depleted | 9 µM | 21% reduction after 1h | [1][2] |
| D-glucose depleted | 27 µM | 42% reduction after 1h | [1][2] | |
| D-Glucose Consumption | D-glucose depleted | 9 µM and 27 µM | Decreased | [1][2] |
| Oxygen Consumption | Not specified | 20 µM | Increased | [4] |
| Anti-proliferative Activity | Standard media | - | Weakly anti-proliferative | [1][3][4][5] |
| D-glucose/L-glutamine depleted | - | Enhanced potency | [1][3][4][5][7] | |
| Serum depleted | - | Enhanced potency | [1][3][4][5][7] | |
| Hypoxia (0.1% O2) | - | No effect on potency | [1][7] |
Table 3: Anti-proliferative Activity of PDK Inhibitors in NCI-H1975 Lung Cancer Cells under Hypoxia
| Compound | EC50 (µM) | Reference |
| This compound | >10 | [11] |
| Compound 7 | 4.28 | [11] |
| Compound 11 | 3.59 | [11] |
Experimental Protocols
To facilitate the reproducibility of the cited findings, detailed methodologies for key experiments are outlined below.
1. DELFIA-based Enzyme Functional Assay for PDK IC50 Determination
This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against the PDK isoforms.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a biotinylated PDC E1α peptide by the respective PDK isoform.
-
Procedure:
-
Recombinant human PDK isoforms are incubated with the biotinylated E1α peptide substrate, ATP, and varying concentrations of the test compound (e.g., this compound).
-
The reaction is stopped, and a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (APC) are added.
-
If the peptide is phosphorylated, the antibody binds, bringing the europium and APC in close proximity, resulting in a FRET signal.
-
The signal is measured, and IC50 values are calculated from the dose-response curves.
-
2. Cellular Biomarker Modulation (pSer293 E1α Levels)
This experiment assesses the ability of a compound to inhibit PDK activity within a cellular context.
-
Cell Line: PC-3 prostate cancer cells.
-
Procedure:
-
PC-3 cells are seeded and treated with various concentrations of the test compound (e.g., this compound or Nov3r) for a specified time (e.g., 90 minutes).
-
Cell lysates are prepared and subjected to immunoblot analysis (Western blotting).
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Ser293 of the E1α subunit of PDC and a loading control (e.g., β-tubulin).
-
The intensity of the bands is quantified to determine the IC50 for the inhibition of E1α phosphorylation.[1]
-
3. Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is used to measure drug-induced cytotoxicity and cell proliferation.
-
Principle: SRB is a dye that binds to basic amino acids of cellular proteins, and the amount of bound dye is proportional to the total protein mass, which is indicative of cell number.
-
Procedure:
-
Cells (e.g., PC-3) are seeded in 96-well plates.
-
The next day, cells are treated with various concentrations of the test compound for a prolonged period (e.g., 120 hours).[1][4]
-
Cells are then fixed, washed, and stained with SRB.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader to determine cell mass relative to control-treated cells.
-
4. Measurement of L-Lactate Production and D-Glucose Consumption
These assays evaluate the impact of PDK inhibition on glycolytic activity.
-
Cell Line: PC-3 cells.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
The following day, they are treated with the test compounds in media with specific nutrient compositions (e.g., RPMI-1640 with 0.25 g/L D-glucose and 2% dialyzed FCS).[4]
-
After a defined incubation period (e.g., 1 or 6 hours), the culture media is collected.
-
L-lactate and D-glucose levels in the media are measured using commercially available colorimetric or fluorometric assay kits.[1]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel PDK inhibitor like this compound.
Conclusion
The experimental results for this compound appear to be well-documented in the primary literature, providing a solid foundation for reproducibility. The compound consistently demonstrates potent, ATP-competitive inhibition of all PDK isoforms. Its effects on cellular metabolism, including the reversal of the Warburg effect, are most pronounced under nutrient-depleted conditions, a key finding that has been detailed across multiple reports.[1][3][4][5][7][8][9]
In comparison to the lipoamide (B1675559) site inhibitor Nov3r, this compound shows a broader and more consistent inhibitory profile against all PDK isoforms and demonstrates superior cellular activity.[1][5] However, newer compounds, such as the diarylisoxazole derivatives 7 and 11, have shown greater anti-proliferative potency than this compound under hypoxic conditions in lung cancer cells, suggesting that the context of the tumor microenvironment is critical in determining the efficacy of PDK inhibitors.[11]
For researchers aiming to reproduce or build upon these findings, careful attention should be paid to the specific experimental conditions, particularly the nutrient and oxygen levels in cell culture media, as these have been shown to be critical determinants of this compound's activity. The detailed protocols and comparative data provided in this guide should serve as a valuable resource for such endeavors.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Pan-Isoform ATP Competitive Inhibitor of Pyruvate Dehydrogenase Kinase, Disrupts Warburg Metabolism and Induces Context-Dependent Cytostasis in Cancer Cells [vernalis.com]
- 7. oncotarget.com [oncotarget.com]
- 8. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. VER 246608 | Other Kinases | Tocris Bioscience [tocris.com]
- 11. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Handling and Disposal of VER-246608: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing VER-246608, a potent pan-inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and mitigate potential hazards. This document provides essential, immediate safety and logistical information, including operational and disposal plans, alongside detailed experimental context for this compound.
Immediate Safety and Handling Precautions
This compound is a solid substance for research use only and should be handled with care.[1] Standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. It should be stored at -20°C.
Disposal Procedures
As a chemical substance, the disposal of this compound and its containers must be conducted in accordance with all federal, state, and local environmental regulations. It is recommended to dispose of this material as hazardous waste. Do not allow it to enter drains or waterways. Contact a licensed professional waste disposal service to dispose of this material.
Physicochemical and Biological Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Weight | 552.96 g/mol | [1] |
| Formula | C₂₈H₂₃ClF₂N₄O₄ | [1] |
| CAS Number | 1684386-71-7 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility in DMSO | 100 mM |
| Target | IC₅₀ (nM) | Source |
| PDK1 | 35 | [1] |
| PDK2 | 84 | [1] |
| PDK3 | 40 | [1] |
| PDK4 | 91 | [1] |
Experimental Context: Inhibition of Pyruvate Dehydrogenase Kinase
This compound is a potent and ATP-competitive inhibitor of all four isoforms of pyruvate dehydrogenase kinase (PDK).[1] PDKs are key enzymes in cellular metabolism that phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, this compound effectively reactivates PDC, leading to a metabolic shift from glycolysis to glucose oxidation. This mechanism is of significant interest in cancer research, as many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen.
Key Experimental Protocol: Cellular Proliferation Assay
The following is a generalized methodology for assessing the anti-proliferative effects of this compound on cancer cells, based on protocols described in relevant literature.
-
Cell Culture: Cancer cell lines (e.g., PC3 prostate cancer cells) are cultured in standard growth media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted to the desired concentrations in the appropriate cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method, such as the resazurin (B115843) reduction assay or CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: Mechanism of this compound action on the Pyruvate Dehydrogenase Complex (PDC).
Caption: A typical experimental workflow for assessing the cellular activity of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling VER-246608
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of VER-246608, a potent pan-inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| Category | Required PPE | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat | A fully buttoned lab coat must be worn over personal clothing. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Consult your institution's safety officer. |
Safe Handling and Storage
Proper handling and storage procedures are paramount to prevent accidental exposure and maintain the stability of this compound.
| Aspect | Procedure |
| General Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or solution aerosols. Handle in a chemical fume hood whenever possible. |
| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Recommended storage temperature is -20°C. |
| Spill Management | In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area thoroughly with a suitable decontaminating agent. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste (e.g., contaminated gloves, paper towels, weigh boats) in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste (e.g., unused solutions, contaminated solvents) in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Container Disposal | Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines for chemical waste. |
Mechanism of Action: Pyruvate Dehydrogenase Kinase (PDK) Signaling Pathway
This compound is an ATP-competitive inhibitor of all four isoforms of pyruvate dehydrogenase kinase (PDK1, PDK2, PDK3, and PDK4). PDKs are mitochondrial enzymes that play a crucial role in cellular metabolism by phosphorylating and thereby inactivating the E1α subunit of the pyruvate dehydrogenase complex (PDC). This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate (B86563) production, a hallmark of the Warburg effect in cancer cells. By inhibiting PDK, this compound prevents the phosphorylation of PDC, leading to its activation. This, in turn, promotes the conversion of pyruvate to acetyl-CoA, enhancing mitochondrial respiration and reducing lactate production.
Caption: The inhibitory effect of this compound on the PDK signaling pathway.
Experimental Workflow: Handling this compound in a Laboratory Setting
The following diagram outlines the standard operational procedure for preparing and using this compound in a typical cell-based assay.
Caption: A step-by-step workflow for the safe handling of this compound.
By strictly following these guidelines, you will contribute to a safer research environment while ensuring the quality and reliability of your experimental outcomes. For further information, always refer to the manufacturer's Safety Data Sheet (SDS) and your institution's specific safety protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
